1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
Description
BenchChem offers high-quality 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,4R,5R)-1-(dibenzylamino)-3,4,5,6-tetrahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c22-14-18(24)20(26)19(25)17(23)13-21(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-20,22,24-26H,11-14H2/t18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEAYAXTJWERHS-VAMGGRTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemistry and Implications of Amadori Products from Secondary Amines: A Technical Guide for Researchers
Abstract
The Maillard reaction, a cornerstone of food chemistry and a significant pathway in physiological systems, is initiated by the formation of Amadori products. While the derivatives of primary amines are extensively studied, those originating from secondary amines present unique chemical properties and biological consequences that are of critical importance to researchers, particularly in the fields of food science, toxicology, and pharmaceutical development. This in-depth guide provides a comprehensive overview of the formation, characterization, stability, and reactivity of Amadori products derived from secondary amines, with a focus on the mechanistic distinctions from their primary amine counterparts and their significant implications, including the potential for nitrosamine formation.
Introduction: Beyond Primary Amines in the Maillard Reaction
The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic reaction between the carbonyl group of a reducing sugar and an amino compound.[1] The initial, pivotal step in this complex cascade is the formation of an N-substituted glycosylamine, which subsequently undergoes an acid- or base-catalyzed isomerization to form a 1-amino-1-deoxy-2-ketose, known as the Amadori product.[2][3] These Amadori products are relatively stable intermediates that serve as precursors to a multitude of compounds, including flavor molecules in food and Advanced Glycation End-products (AGEs) in biological systems.[2]
While the vast body of literature focuses on Amadori products derived from primary amines (such as the amino acid lysine), the reactions involving secondary amines are of increasing interest due to their distinct mechanistic pathways and the unique reactivity of the resulting products. This guide will delve into the specific chemistry of Amadori products from secondary amines, providing researchers and drug development professionals with the technical insights necessary to understand and manage their formation and consequences.
The Unique Formation Pathway of Secondary Amine-Derived Amadori Products
The formation of an Amadori product begins with the nucleophilic attack of an amine on the carbonyl carbon of a reducing sugar. However, the pathway diverges significantly between primary and secondary amines.
The Iminium Ion Intermediate: A Key Distinction
Primary amines react with the open-chain form of a reducing sugar to form a Schiff base (an imine), which then tautomerizes to an enol form before rearranging to the more stable keto-amine structure of the Amadori product.[4] In contrast, secondary amines, lacking a second proton on the nitrogen, cannot form a stable Schiff base. Instead, the initial adduct, a hemiaminal, dehydrates to form a cationic iminium ion .[1][5] This iminium ion is a critical intermediate that then rearranges to an enamine, which upon protonation and tautomerization yields the final Amadori product.[1][5]
The cyclic amino acid proline is a well-studied example of a secondary amine that readily forms an Amadori product with glucose, identified as 1-deoxy-1-L-proline-D-fructose.[1]
Synthesis and Purification of Secondary Amine-Derived Amadori Products
The synthesis of Amadori products for research purposes requires controlled conditions to maximize yield and minimize degradation.
Synthetic Methodologies
Several methods have been developed for the synthesis of Amadori products, with the reflux method being common for proline-derived compounds.[6] More recent advancements in aqueous preparation coupled with vacuum dehydration have shown significant improvements in yield.[6]
| Method | Description | Typical Yield | Reference |
| Reflux Method | Equimolar amounts of the secondary amine and reducing sugar are refluxed in an organic solvent like methanol for several hours to days. | 10-30% | [6] |
| Aqueous Preparation with Vacuum Dehydration | The reaction is conducted in an aqueous medium, followed by vacuum dehydration to shift the equilibrium towards product formation. | Can exceed 60% | [6] |
Detailed Experimental Protocol: Synthesis and Purification of N-(1-deoxy-D-fructos-1-yl)-L-proline
This protocol provides a step-by-step method for the synthesis and purification of the Amadori product derived from proline and glucose.
Materials:
-
D-Glucose (anhydrous)
-
L-Proline
-
Methanol (anhydrous)
-
Dowex 50W-X8 cation exchange resin (H+ form)
-
Ammonia solution (e.g., 0.5 M)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Rotary evaporator
-
Chromatography column
-
Lyophilizer
Synthesis Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of D-glucose and L-proline in anhydrous methanol.
-
Reflux the mixture with stirring for 4-6 hours. The solution will gradually turn yellow to brown.
-
After reflux, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting syrup in a minimal amount of deionized water.
Purification Procedure:
-
Prepare a column with Dowex 50W-X8 resin and wash thoroughly with deionized water until the eluate is neutral.
-
Load the aqueous solution of the crude Amadori product onto the column.
-
Wash the column with deionized water to remove unreacted glucose and other non-cationic impurities.
-
Elute the Amadori product from the resin using a dilute ammonia solution (e.g., 0.5 M).
-
Collect the fractions and monitor for the presence of the Amadori product using a suitable method (e.g., thin-layer chromatography).
-
Combine the fractions containing the purified product and remove the ammonia and water by rotary evaporation.
-
For a final, highly pure product, lyophilize the concentrated solution to obtain a white to pale yellow powder.
Characterization Techniques
The structural elucidation of Amadori products relies heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of Amadori products.[7] Key resonances to identify include those of the sugar moiety, which will show characteristic shifts upon rearrangement, and the signals from the amino acid portion. For instance, in the ¹³C NMR spectrum of a glycated protein, distinct sets of resonances can be assigned to the anomeric carbons of the furanose and pyranose forms of the Amadori adduct.[7]
Mass Spectrometry (MS)
Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used MS techniques for the analysis of Amadori products.[8] High-resolution mass spectrometry provides accurate mass measurements for molecular formula determination. Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation, revealing characteristic fragmentation patterns such as the loss of water and fragmentation of the sugar moiety.[2]
Stability and Degradation Pathways
The stability of Amadori products is a critical factor in both food processing and physiological systems. Their degradation leads to the formation of a complex array of further reaction products.
Factors Influencing Stability
The stability of Amadori products is influenced by several factors, including:
-
pH: Amadori products are generally more stable under neutral to slightly acidic conditions.[6]
-
Temperature: Higher temperatures accelerate the degradation of Amadori products.[9]
-
Water Activity: The presence of water can facilitate both the formation and degradation of Amadori products.
Studies have shown that Amadori products can exhibit greater stability during storage compared to the final Maillard reaction products, which makes them interesting as potential flavor precursors in the food industry.[10]
Degradation Pathways
Amadori products can degrade through several pathways, primarily through 1,2-enolization and 2,3-enolization, leading to the formation of reactive dicarbonyl compounds like 3-deoxyglucosone, which are key precursors to AGEs.[2]
Biological Significance and Implications for Drug Development
The formation of Amadori products from secondary amines has significant biological implications, ranging from their potential use as disease biomarkers to serious safety concerns in pharmaceutical formulations.
Biomarkers of Metabolic Disease
Amadori products derived from the reaction of glucose with amino acids have been identified as potential biomarkers for inborn errors of metabolism, such as phenylketonuria.[5] Their presence and concentration in biological fluids can reflect the extent of aminoacidemia, offering a new avenue for disease monitoring.[5]
A Critical Concern: Nitrosamine Formation
A major concern for drug development professionals is the potential for Amadori products derived from secondary amines to act as precursors to N-nitrosamines. Secondary amines can react with nitrosating agents, such as nitrite, under acidic conditions (like those found in the stomach) to form N-nitrosamines, a class of compounds that are probable human carcinogens.[5][11]
The Amadori product itself contains a secondary amine that could be susceptible to nitrosation. This is a critical consideration for the safety assessment of any drug substance that is a secondary amine and is formulated with reducing sugars.
Conclusion
Amadori products derived from secondary amines represent a unique and important area of study within the broader context of the Maillard reaction. Their distinct formation pathway via an iminium ion intermediate, their specific reactivity, and their potential to form hazardous compounds like N-nitrosamines necessitate a thorough understanding by researchers in both academia and industry. For those in drug development, the potential for Amadori product formation between a secondary amine active pharmaceutical ingredient and reducing sugar excipients is a critical quality and safety consideration that requires careful evaluation and control. As analytical techniques continue to advance, a deeper understanding of the fate and biological activity of these specific Amadori products will undoubtedly emerge, further informing their management in food, biological, and pharmaceutical systems.
References
-
Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties. (2003). PubMed. Available at: [Link]
-
Key Aspects of Amadori Rearrangement Products as Future Food Additives. (2021). MDPI. Available at: [Link]
-
Identification of amadori products and oligosaccharide-glycated amino acids in brewer's spent grain extract. (2022). Frontiers in Nutrition. Available at: [Link]
-
Amadori rearrangement. (n.d.). Wikipedia. Available at: [Link]
-
The quantification of free Amadori compounds and amino acids allows to model the bound Maillard reaction products formation in soybean products. (2018). PubMed. Available at: [Link]
-
Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I - Reaction mechanism. (2003). Wageningen University & Research. Available at: [Link]
-
Proline-glucose Amadori compounds: Aqueous preparation, characterization and saltiness enhancement. (2021). PubMed. Available at: [Link]
-
Synthetic Evidence of the Amadori-Type Alkylation of Biogenic Amines by the Neurotoxic Metabolite Dopegal. (2019). ACS Publications. Available at: [Link]
-
Key Aspects of Amadori Rearrangement Products as Future Food Additives. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Amadori rearrangement products as potential biomarkers for inborn errors of amino-acid metabolism. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Revisiting Amadori and Heyns Synthesis: Critical Percentage of Acyclic Form Play the Trick in Addition to Catalyst. (2020). ResearchGate. Available at: [Link]
-
Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. (1994). ResearchGate. Available at: [Link]
-
Proline-Glucose Amadori Compounds: Aqueous Preparation, Characterization and Saltiness Enhancement. (2021). ResearchGate. Available at: [Link]
-
The Maillard reaction and Amadori rearrangement. (2017). Bio-Synthesis Inc. Available at: [Link]
-
Amadori Rearrangement Products. (2023). Encyclopedia.pub. Available at: [Link]
-
Formation of Odorants in Maillard Model Systems Based on L-Proline as Affected by pH. (2008). ACS Publications. Available at: [Link]
-
Key Aspects of Amadori Rearrangement Products as Future Food Additives. (2021). ResearchGate. Available at: [Link]
-
Formation and fate of Amadori rearrangement products in Maillard reaction. (2021). ResearchGate. Available at: [Link]
-
Physicochemical properties of proline-glucose mixtures prepared by heating and stirring with different compositions. (2024). ResearchGate. Available at: [Link]
-
Amadori rearrangement. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Characterization of Glycated Proteins by 13 C NMR Spectroscopy. (1984). University of South Carolina Scholar Commons. Available at: [Link]
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- 9. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pjoes.com [pjoes.com]
Technical Guide: Chemical Pathways for the Degradation of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
Executive Summary
This technical guide provides a comprehensive analysis of the degradation kinetics and mechanistic pathways of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose (also known as 1-dibenzylamino-1-deoxy-D-fructose). As a stable, lipophilic model of an Amadori rearrangement product (ARP) , this compound serves as a critical reference standard for studying the Maillard reaction's early-phase kinetics and the stability of carbohydrate-based prodrugs.
This document details the pH-dependent divergence between 1,2-enolization (acidic) and 2,3-enolization (alkaline) pathways, supported by validated experimental protocols for researchers in food chemistry and pharmaceutical formulation.
Structural Context & Physicochemical Properties
The compound is an
| Property | Description | Significance |
| Chemical Structure | Bulky hydrophobic group protects the amine, altering hydrolysis kinetics compared to primary amines. | |
| Classification | Secondary Amine Amadori Product | Models the degradation of |
| UV Activity | Allows simultaneous tracking of the released amine and the sugar fragmentation. | |
| Solubility | Amphiphilic | Requires hydro-organic co-solvents (e.g., MeOH/Water) for aqueous kinetic studies. |
Mechanistic Pathways of Degradation[1][2]
The degradation of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose is strictly governed by the pH of the environment, which dictates the protonation state of the nitrogen atom and the subsequent enolization site on the sugar ring.
Pathway A: Acidic Degradation (The 1,2-Enolization Route)
Conditions: pH < 7.0 (Accelerated at pH < 4.0)
In acidic media, the nitrogen atom is protonated (
-
Protonation: The tertiary ammonium center forms.
-
1,2-Enolization: Formation of the 1,2-enaminol intermediate.
-
Elimination: The dibenzylamine group is expelled (irreversible hydrolysis), yielding 3-deoxyglucosone (3-DG) .
-
Dehydration: 3-DG rapidly dehydrates (losing 3
) to form 5-Hydroxymethylfurfural (HMF) .
Pathway B: Alkaline Degradation (The 2,3-Enolization Route)
Conditions: pH > 7.0
At neutral to alkaline pH, the amine remains largely unprotonated. The basic environment promotes proton abstraction from C-3.
-
2,3-Enolization: Formation of the 2,3-enediol intermediate.[2]
-
Elimination: The C-1 amine group is eliminated, yielding 1-deoxyglucosone (1-DG) (also known as 1-deoxy-2,3-hexodiulose).
-
Fragmentation: 1-DG is highly unstable and undergoes retro-aldol cleavage or oxidative fission to produce reductones , acetic acid , and formic acid .
Visualization of Divergent Pathways
Figure 1: The divergent degradation pathways of the Amadori compound based on pH environment.
Experimental Validation Protocols
To rigorously validate these pathways, the following self-validating experimental system is recommended. This protocol accounts for the specific solubility requirements of the dibenzyl group.
Protocol A: Kinetic Degradation Assay
Objective: Determine the rate constant (
Reagents:
-
Buffer A (pH 4.0): 0.1 M Citrate-Phosphate buffer.
-
Buffer B (pH 8.0): 0.1 M Phosphate buffer.
-
Solvent: HPLC-grade Methanol.
-
Internal Standard: 5-Methylfurfural (for HMF quantification).
Workflow:
-
Stock Preparation: Dissolve 50 mg of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose in 5 mL Methanol (Final conc: 10 mg/mL).
-
Reaction Initiation:
-
Mix 1 mL Stock Solution + 9 mL Buffer (A or B) in a sealed glass vial.
-
Note: The 10% MeOH co-solvent prevents precipitation of the released dibenzylamine.
-
-
Incubation: Place vials in a thermostatic block at 80°C (Accelerated aging).
-
Sampling: Aliquot 500 µL at
minutes. -
Quenching: Immediately cool aliquots on ice and dilute 1:1 with cold Acetonitrile to stop the reaction and precipitate buffer salts.
Protocol B: HPLC-DAD Analysis
System: C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
Gradient Method:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow: 1.0 mL/min.
-
Detection:
-
280 nm (HMF, Furfurals).
-
210 nm (Dibenzylamine, Amadori precursor).
-
Validation Criteria:
-
Mass Balance: The molar sum of [Remaining Amadori] + [Released Dibenzylamine] must remain constant (>95%) throughout the experiment. If this drops, adsorption to the vial or insoluble precipitation is occurring.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for kinetic validation.
Data Interpretation & Expected Results
When analyzing the degradation of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose, the following quantitative trends confirm the mechanistic pathways.
| Parameter | Acidic Conditions (pH 4.0) | Alkaline Conditions (pH 8.0) | Mechanistic Indicator |
| Primary Product | 5-HMF | Reductones / Organic Acids | Confirms 1,2 vs 2,3 enolization. |
| Intermediate | 3-Deoxyglucosone (3-DG) | 1-Deoxyglucosone (1-DG) | 3-DG is the HMF precursor. |
| Amine Release | Rapid | Slower / Variable | Acid catalysis assists amine elimination. |
| Color Formation | Low (Pale Yellow) | High (Dark Brown) | Alkaline conditions favor polymerization (Melanoidins). |
Critical Insight: The presence of the dibenzyl group makes the C-N bond more susceptible to cleavage in acidic conditions compared to aliphatic amines due to steric strain, but less susceptible to oxidative browning than primary amines (like lysine) because it cannot form pyrroles easily without dealkylation.
References
-
Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928–943. Link
-
Martins, S. I. F. S., & Van Boekel, M. A. J. S. (2005). A kinetic model for the glucose/glycine Maillard reaction pathways.[3] Food Chemistry, 90(1-2), 257-269. Link
-
Yaylayan, V. A., & Huyghues-Despointes, A. (1994).[4] Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties.[2][4] Critical Reviews in Food Science and Nutrition, 34(4), 321-369.[4] Link
-
Davídek, T., et al. (2002). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems.[2][5] Journal of Agricultural and Food Chemistry, 50(19), 5472–5479. Link
Sources
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- 4. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of the Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isomerization Equilibrium of Dibenzylamino-deoxy-fructose
This technical guide details the isomerization equilibrium of 1-dibenzylamino-1-deoxy-D-fructose , a critical Amadori rearrangement product used as a divergent intermediate in the synthesis of iminosugars (e.g., D-fagomine, 1-deoxynojirimycin).
Executive Summary
In carbohydrate chemistry, the stability of the hemiketal ring is dictated by the anomeric effect, steric bulk, and solvent interactions. Unlike native D-fructose, which exhibits a complex mutarotation equilibrium between pyranose (approx. 70%) and furanose (approx. 22%) forms in water, 1-dibenzylamino-1-deoxy-D-fructose displays a distinct equilibrium profile. The bulky dibenzylamino group at C1 imposes significant steric constraints, shifting the equilibrium overwhelmingly toward the
Mechanistic Foundation: The Amadori Rearrangement
The formation of 1-dibenzylamino-1-deoxy-D-fructose proceeds via the Amadori rearrangement of the corresponding
Reaction Pathway
-
Condensation: D-Glucose reacts with dibenzylamine to form the unstable glucosylamine (
-glycoside). -
Protonation: The ring oxygen or the nitrogen is protonated, facilitating ring opening.
-
Isomerization: The iminium ion undergoes a 1,2-proton shift (prototropic shift) to form the enol, which tautomerizes to the 1-amino-1-deoxy-ketose (Amadori product).
Pathway Visualization
The following diagram illustrates the critical transition from the aldosylamine to the ketose form.
Figure 1: The Amadori rearrangement pathway converting D-glucose and dibenzylamine into the stable ketose form.
Thermodynamics & Kinetics of Isomerization
Once formed, the Amadori product exists in equilibrium. However, the presence of the dibenzylamino group at C1 drastically alters the thermodynamic landscape compared to unsubstituted fructose.
The "Steric Lock" Hypothesis
In native D-fructose, the furanose form is accessible because the hydroxymethyl group at C1 is relatively small. In the dibenzylamino derivative:
-
Steric Bulk: The two benzyl groups create a massive steric volume at C1.
-
Furanose Destabilization: In the furanose form, the C1-substituent and the C2-hydroxyl are in close proximity (eclipsing interactions). The bulky dibenzylamino group makes the furanose ring energetically unfavorable.
-
Pyranose Stabilization: The
-pyranose form (specifically the chair conformation) places the bulky C1 group in an equatorial-like orientation (depending on specific solvation), minimizing 1,3-diaxial interactions.
Equilibrium Distribution Data
The following table contrasts the equilibrium composition of native D-fructose with its 1-amino-1-deoxy derivatives in
| Species | Open Chain (%) | ||||
| D-Fructose | 70 - 72 | ~2 | 20 - 23 | 4 - 6 | 0.5 - 0.8 |
| 1-Deoxy-1-(dibenzylamino)-D-fructose | > 90 | < 5 | < 5 | Trace | Trace |
Note: Exact percentages vary slightly by solvent (DMSO vs. Water), but the dominance of the
Experimental Methodology: NMR Characterization
To validate the equilibrium in your specific solution,
Protocol: Equilibrium Analysis via C NMR
Objective: Determine the ratio of pyranose to furanose tautomers.
-
Sample Preparation:
-
Dissolve 50 mg of crystalline 1-dibenzylamino-1-deoxy-D-fructose in 0.6 mL of solvent (
or ). -
Critical Step: Allow the solution to equilibrate at 25°C for at least 24 hours. Fresh solutions may reflect the crystalline state (pure
-pyranose) rather than the solution equilibrium.
-
-
Acquisition:
-
Perform quantitative
C NMR (inverse gated decoupling to suppress NOE, relaxation delay ). -
Focus on the 95–105 ppm region (anomeric carbons).
-
-
Analysis:
-
Integrate the signals corresponding to C2.
-
Diagnostic Chemical Shifts (Reference Values)
Use these shifts to assign your peaks.
| Carbon | Isomer Form | Chemical Shift ( | Chemical Shift ( |
| C2 (Anomeric) | 98.0 - 99.5 | 98.5 - 99.8 | |
| 104.0 - 105.5 | 103.5 - 105.0 | ||
| 101.5 - 102.5 | 101.0 - 102.0 | ||
| C1 (Methylene) | 54.0 - 56.0 | 53.5 - 55.5 |
Interpretation: A single dominant peak at ~98-99 ppm confirms the stability of the
Application: Stereoselective Synthesis
The equilibrium state directly impacts the synthesis of iminosugars.
Impact on Hydrogenation
When reducing 1-dibenzylamino-1-deoxy-D-fructose to D-fagomine (via intramolecular reductive amination):
-
Pre-organization: The
-pyranose form is already in the 6-membered ring conformation required for D-fagomine. -
Stereocontrol: The stability of the ring ensures that the reduction of the imine intermediate (formed after C2-OH activation/displacement) occurs with high diastereoselectivity.
-
Protocol Insight: If the furanose form were prevalent, significant amounts of 5-membered ring byproducts (pyrrolidines) would form. The "steric lock" of the dibenzyl group prevents this, ensuring high yields of the piperidine core.
Equilibrium Visualization
The diagram below maps the dynamic equilibrium and its synthetic exit vector.
Figure 2: The equilibrium network showing the predominance of the
References
-
Isbell, H. S., & Frush, H. L. (1973). Mutarotation of Carbohydrates. In Organic Chemistry of Carbohydrates. Academic Press.[1]
-
Wrodnigg, T. M., & Eder, B. (2001). The Amadori and Heyns Rearrangements: Landmarks in the History of Carbohydrate Chemistry or Unrecognized Synthetic Opportunities? Topics in Current Chemistry.
-
Barclay, T., et al. (2012).[2] Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research.
-
López-Santín, J., et al. (2021).[3][4] Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase. PLoS ONE. [3]
-
Funcke, W., & Klemer, A. (1976). 13C-NMR-Untersuchungen an Mutarotationsgleichgewichten von D-Fructose und 1-Amino-1-desoxy-D-fructose-Derivaten (Amadoriverbindungen). Carbohydrate Research.
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Methodological & Application
Catalytic hydrogenation of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose for iminosugar synthesis
Application Note & Protocol
Topic: Catalytic Hydrogenation of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose for Iminosugar Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of carbohydrate-processing enzymes, such as glycosidases, making them highly valuable scaffolds in drug discovery for viral infections, diabetes, and lysosomal storage disorders like Gaucher disease.[1][2] This application note provides a detailed guide to a robust and efficient synthetic route to piperidine-based iminosugars, exemplified by the synthesis of 1,5-dideoxy-1,5-imino-D-fructitol. The strategy hinges on two key transformations: the synthesis of the stable Amadori rearrangement product, 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose, followed by a one-pot catalytic hydrogenation that accomplishes both N-debenzylation and stereoselective reductive cyclization. This method offers high atom economy and avoids complex protecting group manipulations often associated with carbohydrate chemistry.[3][4]
Introduction and Scientific Principle
The synthesis of complex, polyhydroxylated molecules like iminosugars presents significant challenges, often requiring multi-step sequences with extensive use of protecting groups.[4][5] A convergent and efficient strategy involves the use of readily available monosaccharides as chiral pool starting materials. The pathway described herein leverages D-glucose to generate a key fructosamine intermediate, which is then cyclized.
Step 1: The Amadori Rearrangement The synthesis begins with the reaction between D-glucose and a secondary amine, dibenzylamine. This is not a simple condensation; it proceeds via the formation of a glucosylamine intermediate, which then undergoes an acid-catalyzed tautomerization and rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, known as an Amadori product.[6][7][8] The use of dibenzylamine is strategic; the two benzyl groups act as robust protecting groups for the nitrogen atom, preventing unwanted side reactions, and are conveniently removed under hydrogenolytic conditions.[9]
Step 2: Catalytic Hydrogenation Cascade The core of this protocol is the palladium on carbon (Pd/C) catalyzed hydrogenation of the fructosamine intermediate. This is not a simple reduction but a cascade of reactions occurring in a single pot:
-
Hydrogenolysis (N-Debenzylation): The N-benzyl bonds are cleaved by hydrogen on the palladium surface, liberating a primary amine and generating toluene as a byproduct.[10]
-
Reductive Cyclization: The newly formed primary amine is now proximal to the ketone at the C2 position (which exists in equilibrium with its cyclic hemiketal forms).[11] The amine undergoes intramolecular condensation with the ketone to form a cyclic imine (or iminium ion) intermediate.
-
Stereoselective Reduction: This cyclic imine is immediately and stereoselectively reduced by hydrogen and the Pd/C catalyst to furnish the final, stable piperidine-based iminosugar.[12] The stereochemical outcome is often governed by the delivery of hydrogen from the less sterically hindered face of the catalyst-bound intermediate.
This chemoenzymatic-inspired approach, where chemical catalysis drives a cyclization and reduction cascade, streamlines the synthesis significantly.[12]
Visualized Synthetic Pathway and Workflow
Overall Reaction Scheme
The two-stage process begins with D-glucose and culminates in the formation of the target iminosugar.
Caption: Overall synthetic route from D-glucose to the target iminosugar.
Experimental Workflow
This flowchart outlines the major steps from starting materials to the final, purified product.
Caption: Step-by-step experimental workflow for iminosugar synthesis.
Detailed Experimental Protocols
Part A: Synthesis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
This protocol is adapted from established procedures for Amadori rearrangements.[13]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| D-Glucose (anhydrous) | C₆H₁₂O₆ | 180.16 | 10.0 g | 55.5 mmol |
| Dibenzylamine | (C₆H₅CH₂)₂NH | 197.28 | 12.0 g | 60.8 mmol |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 1 mL | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add D-glucose (10.0 g) and methanol (100 mL).
-
Stir the suspension and add dibenzylamine (12.0 g), followed by glacial acetic acid (1 mL). The acetic acid acts as a catalyst for the rearrangement.
-
Heat the mixture to reflux (approx. 65°C) with vigorous stirring. The suspension should gradually become a clear, pale-yellow solution over 1-2 hours.
-
Continue refluxing for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10:1 Dichloromethane/Methanol). The product spot should be UV active and stain with ninhydrin.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a thick, viscous yellow oil.
-
Purify the crude product. While chromatography can be used, this product often crystallizes. Dissolve the oil in a minimum amount of hot ethyl acetate, and allow it to cool slowly. If needed, add hexanes to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Expected Outcome: A white to off-white solid. Typical yields are in the range of 60-75%. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the fructosamine.[11][13]
Part B: Catalytic Hydrogenation to 1,5-Dideoxy-1,5-imino-D-fructitol
Safety Precautions:
-
Palladium on carbon (Pd/C) is pyrophoric , especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Always handle it in a wet state or under an inert atmosphere.[14]
-
Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources, using appropriate hydrogenation equipment (e.g., a Parr shaker or a balloon hydrogenation setup).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Precursor (from Part A) | C₂₀H₂₅NO₅ | 359.42 | 5.0 g | 13.9 mmol |
| Palladium on Carbon (10 wt%) | Pd/C | - | 500 mg | 10% w/w |
| Methanol (MeOH), degassed | CH₃OH | 32.04 | 150 mL | - |
| Celite® 545 | - | - | ~5 g | - |
Procedure
-
Add the precursor, 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose (5.0 g), to a heavy-walled hydrogenation flask or a suitable pressure vessel.
-
Add degassed methanol (150 mL) and a magnetic stir bar. Stir until the precursor is fully dissolved.
-
Catalyst Addition: In a separate beaker, weigh the 10% Pd/C (500 mg). Carefully wet the catalyst with a small amount of methanol (~5 mL). Using a Pasteur pipette, transfer the resulting slurry to the reaction flask. This wet transfer method minimizes the risk of the pyrophoric catalyst igniting in air.
-
Seal the reaction vessel and purge the system with an inert gas (N₂ or Ar) three times to remove all oxygen.
-
Carefully introduce hydrogen gas (H₂). If using a balloon, inflate it with H₂ and attach it to the flask. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial for efficient mass transfer of hydrogen to the catalyst surface.
-
Monitor the reaction by TLC (Eluent: 9:1 Dichloromethane/Methanol with 1% NH₄OH). The starting material is UV active, while the product is not. The product can be visualized with permanganate or ninhydrin stain. The reaction is typically complete in 24-48 hours.
-
Catalyst Removal (Critical Step): Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Prepare a pad of Celite® (~1-2 cm thick) in a Büchner funnel. Wet the pad with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C. Wash the flask and the Celite® pad with additional methanol (2 x 20 mL) to ensure all product is collected. Crucially, do not allow the Celite® pad with the catalyst to dry. Immediately quench the filter cake by submerging it in a beaker of water.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by ion-exchange chromatography or by conversion to its hydrochloride salt followed by recrystallization.
-
Expected Outcome: A white solid or pale oil. Typical yields are >85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Results and Mechanistic Discussion
Mechanism of the Hydrogenation Cascade
The reaction on the palladium surface is a beautifully orchestrated sequence.
Caption: Key mechanistic steps in the one-pot debenzylation-cyclization.
Critical Parameters and Causality
-
Catalyst Choice (Pd/C): Palladium on carbon is highly effective for hydrogenolysis of benzyl groups (ethers, esters, and amines) and for the reduction of imines.[15][16] Its heterogeneous nature allows for easy removal by filtration, although its pyrophoric nature requires careful handling.[14]
-
Solvent (Methanol): Methanol is an excellent solvent for both the polar carbohydrate precursor and for dissolving hydrogen gas, facilitating the reaction. Protic solvents can also assist in the protonolysis steps on the catalyst surface.
-
Hydrogen Pressure: While the reaction can often proceed under balloon pressure (~1 atm), higher pressures (50-100 psi) can significantly increase the reaction rate by increasing the concentration of hydrogen at the catalyst-liquid interface.
-
Stereoselectivity: The reduction of the cyclic imine intermediate is generally highly stereoselective. The bulky polyhydroxylated ring adsorbs onto the catalyst surface in a preferred conformation, leading to the delivery of hydride from the less hindered face, thus dictating the stereochemistry of the newly formed chiral centers.[12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure/supply. 3. Poor stirring. | 1. Use fresh, high-quality Pd/C. 2. Ensure H₂ supply is adequate; consider increasing pressure. 3. Increase stirring speed to improve mass transport. |
| Side Product Formation | 1. Over-reduction or ring opening. 2. Incomplete debenzylation leading to N-benzyl iminosugar. | 1. Monitor reaction carefully and stop once starting material is consumed. 2. Increase reaction time or catalyst loading. |
| Low Yield | 1. Loss during catalyst filtration. 2. Inefficient purification. | 1. Ensure the catalyst pad is thoroughly washed with solvent. 2. Optimize the ion-exchange or crystallization protocol. |
Conclusion
The catalytic hydrogenation of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose represents a powerful and efficient method for accessing valuable piperidine-based iminosugars. By combining N-deprotection and a reductive amination cascade into a single synthetic operation, this protocol minimizes step count and maximizes efficiency. The readily available starting materials and the robustness of the catalytic step make this a highly attractive strategy for academic research and for the scaled-up synthesis of iminosugar libraries for drug discovery and development.
References
-
Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. Available at: [Link]
-
Efficient synthesis of isofagomine and noeuromycin. PubMed. Available at: [Link]
-
One-pot transfer hydrogenation and reductive amination of polyenals. RSC Publishing. Available at: [Link]
-
Synthesis of Isofagomine and a New C 6 Pyrrolidine Azasugar with Potential Biological Activity. ResearchGate. Available at: [Link]
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]
-
Synthesis of isofagomine, a novel glycosidase inhibitor. Arizona State University. Available at: [Link]
-
One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Semantic Scholar. Available at: [Link]
-
TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. The University of Liverpool Repository. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Reductive amination – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. ACS Omega. Available at: [Link]
-
The application of continuous flow chemistry in the synthesis of iminosugars and c-glycosyl compounds. University of Galway Research Repository. Available at: [Link]
-
Chemical structures of iminosugar derivatives and imino‐C‐glycosides. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Benefits of Protecting Groups in Organic Synthesis. Labinsights. Available at: [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. wiley.com. Available at: [Link]
-
1-Amino-1-deoxy-d-fructose (Fructosamine) and its Derivatives. ResearchGate. Available at: [Link]
-
Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2. NCBI. Available at: [Link]
-
Downloaded 2023-09-06T16:19:21Z The UCD community has made this article openly available. Please share how this access benefits. Semantic Scholar. Available at: [Link]
-
Flow chemistry based catalytic hydrogenation for improving the synthesis of 1-deoxynojirimycin (DNJ) from an l-sorbose derived precursor. PubMed. Available at: [Link]
-
1-Amino-1-deoxy- d-fructose (“Fructosamine”) and its Derivatives. ResearchGate. Available at: [Link]
-
Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse. PLOS One. Available at: [Link]
-
1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-d-fructopyranose. PMC. Available at: [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. organic-chemistry.org. Available at: [Link]
-
Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. Available at: [Link]
-
1-Amino-1-deoxy-D-fructose ("fructosamine") and its derivatives. PubMed. Available at: [Link]
-
Enzyme-Catalyzed Synthesis of 1-Deoxymannojirimycin, 1-Deoxynojirimycin, and 1,4-Dideoxy-1,4-imino-D-arabinitol. onlinelibrary.wiley.com. Available at: [Link]
-
Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. Available at: [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]
-
Crystal structure of the acyclic form of 1-deoxy-1-[(4-methoxyphenyl)(methyl)amino]- D -fructose. ResearchGate. Available at: [Link]
-
Novel Pd/C-catalyzed redox reactions between aliphatic secondary alcohols and ketones under hydrogenation conditions: application to H-D exchange reaction and the mechanistic study. PubMed. Available at: [Link]
-
1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update. PubMed. Available at: [Link]
-
Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids to 3-benzylidene-3H-isochroman-1,4-diones. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Acta Chimica Sinica. Available at: [Link]
-
Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Application Note: High-Efficiency Reductive Amination of D-Fructose with Dibenzylamine
This Application Note is designed for researchers in glycobiology and medicinal chemistry. It details the protocol for the reductive amination of D-Fructose (a ketose) with Dibenzylamine (a bulky secondary amine) to synthesize
Abstract
The synthesis of
Strategic Analysis & Mechanism
The Challenge of Ketose Amination
Reacting D-Fructose with dibenzylamine presents two primary hurdles:
-
Steric Hindrance: The carbonyl at C2 is flanked by a hydroxymethyl group (C1) and the polyol chain (C3-C6). Attacking this position with a bulky nucleophile like dibenzylamine (
) is kinetically slow. -
Equilibrium Dynamics: Fructose exists primarily in pyranose and furanose ring forms. The reaction requires the open-chain ketone tautomer (approx. 0.8% abundance).[1]
-
Regioselectivity vs. Rearrangement: The intermediate iminium ion can either be reduced to the desired amine (Path A) or undergo tautomerization (Heyns Rearrangement) to form a stable amino-aldose, which is not the target here.
Mechanistic Pathway
The reaction relies on the formation of an iminium ion intermediate. To drive the reaction toward the amine product (Path A), we utilize a selective reducing agent (
Figure 1: Mechanistic pathway highlighting the critical reduction step (Green) vs. the competing rearrangement (Grey).
Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Methanol (Anhydrous) | Solubilizes both the sugar and the organic amine; protic nature assists proton transfer. |
| pH Control | pH 4.0 – 5.0 | Essential. Too low (<3) protonates the amine, killing nucleophilicity. Too high (>6) prevents dehydration to the iminium ion. |
| Reducing Agent | Selective. Unlike | |
| Temperature | 50°C - Reflux | Required to overcome the steric barrier of the secondary amine attacking the secondary ketone. |
| Stoichiometry | Amine Excess (1.5 eq) | Drives the equilibrium forward, compensating for the low abundance of open-chain fructose. |
Experimental Protocol
Materials Required[3]
-
Substrate: D-Fructose (crystalline, high purity).
-
Reagent: Dibenzylamine (97%+).
-
Reductant: Sodium Cyanoborohydride (
).[2] Caution: Toxic.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Catalyst/Buffer: Glacial Acetic Acid.
-
Solvent: Methanol (HPLC grade).
Step-by-Step Methodology
Step 1: Solubilization & Activation
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Fructose (1.0 equiv, e.g., 1.80 g, 10 mmol) in Methanol (30 mL) .
-
Add Dibenzylamine (1.5 equiv, 2.96 g, 15 mmol) . The solution may remain heterogeneous initially.
-
Add Glacial Acetic Acid dropwise while monitoring with wet pH paper until the apparent pH is between 4 and 5 .
-
Note: This usually requires 1-2 mL for this scale. The acid catalyzes the formation of the iminium species.
-
Step 2: Reductive Amination
4. Add
- Safety: Perform this in a fume hood. Evolution of
gas may occur.
- Fit the flask with a reflux condenser and heat the mixture to 50°C for 16–24 hours .
- Monitoring: Use TLC (Solvent: DCM/MeOH 9:1). Stain with Ninhydrin (for amines) or Sulfuric Acid/Heat (for sugars). The product will appear as a UV-active spot with a higher
than fructose.
Step 3: Workup & Purification 6. Quench: Cool to room temperature and slowly add 1M HCl (approx. 10 mL) to quench excess hydride and decompose any boron complexes. Stir for 30 mins.
- Caution: This step generates HCN gas if not neutralized properly. Ensure excellent ventilation.
- Basify: Adjust pH to >10 using 1M NaOH or saturated
. This ensures the amine product is in the free base form for extraction. - Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL) .
- Phase Separation: The product (
-dibenzyl derivative) will partition into the organic layer; unreacted fructose remains in the aqueous layer.
- Drying: Dry combined organics over
, filter, and concentrate in vacuo. - Chromatography: Purify the crude oil via silica gel flash chromatography.
- Eluent: Gradient of Hexanes:Ethyl Acetate (8:2 to 1:1).
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Analytical Characterization
Successful synthesis is confirmed by the disappearance of the anomeric carbon signal of fructose and the appearance of the methine signal attached to the nitrogen.
-
TLC:
(Hexanes:EtOAc 1:1). UV active (due to benzyl groups). -
NMR (400 MHz,
or ):-
Aromatic: Multiplet
7.2–7.4 ppm (10H, Benzyl rings). -
Benzylic: AB system or singlet
3.6–3.9 ppm (4H, ). -
Skeleton: The H-2 signal (methine) will shift upfield compared to the starting sugar, typically appearing around
2.8–3.2 ppm, confirming the bond.
-
-
Mass Spectrometry (ESI+):
-
Target Mass:
.[3] For Fructose ( ) + Dibenzylamine ( ) - + = 360.2 Da .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | pH too high; Iminium not forming. | Add more Acetic Acid to reach pH 4–5. Ensure Methanol is anhydrous. |
| Low Yield | Steric hindrance of Dibenzylamine. | Increase temperature to reflux. Switch to microwave irradiation (80°C, 1h) to accelerate kinetics. |
| Side Products | Reduction of Fructose to Mannitol/Sorbitol. | Ensure |
| Emulsion | Amphiphilic nature of product. | Use brine during extraction. Add a small amount of isopropanol to the organic phase. |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link
-
Dangerfield, E. M., et al. (2010).[5] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry. Link
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link
Sources
Application Note: Solvent Selection & Crystallization Protocols for Dibenzyl-Amadori Products
Executive Summary
The crystallization of dibenzyl-Amadori products (specifically 1-deoxy-1-(dibenzylamino)-D-fructose and its analogs) presents a unique "solubility paradox" distinct from standard carbohydrate chemistry. Unlike typical hydrophilic Amadori products (e.g., fructosyl-glycine), the N,N-dibenzyl moiety introduces significant lipophilicity, creating an amphiphilic molecule that resists standard aqueous crystallization and frequently forms viscous oils (syrups) in non-polar solvents.
This guide provides a definitive solvent selection strategy and purification protocol. It moves beyond trial-and-error by applying Hansen Solubility Parameter (HSP) logic to balance the hydrophilic sugar core with the hydrophobic benzyl "tails," ensuring high-purity crystalline recovery while suppressing the Maillard browning degradation pathway.
The Physicochemical Challenge
To select the correct solvent, one must understand the molecular conflict:
-
The Sugar Moiety (Hydrophilic): The polyol chain (C3–C6) requires high-dielectric protic solvents (Methanol, Water) for dissolution.
-
The Dibenzyl Moiety (Lipophilic): The bulky aromatic rings drive solubility in chlorinated solvents (DCM) and ethers, while reducing water solubility.
-
The Stability Limit: Amadori products are thermally unstable. Prolonged heating >40°C or exposure to basic conditions accelerates degradation into Strecker aldehydes and melanoidins (browning).
The Failure Mode: Using pure non-polar solvents (Hexane) causes immediate "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation. Using pure polar solvents (Water/Methanol) results in high solubility with no precipitation, even at low temperatures.
Phase 1: Solvent System Selection[1][2]
The optimal strategy employs a Binary Solvent System (Solvent/Anti-solvent). The "Good Solvent" must dissolve the hydroxyl groups, while the "Anti-solvent" must lower the dielectric constant just enough to induce nucleation without forcing phase separation (oiling).
Table 1: Solvent Performance Matrix for Dibenzyl-Amadori Products
| Solvent Role | Solvent | Performance | Rationale |
| Primary (Dissolver) | Methanol | Excellent | High polarity dissolves the sugar backbone; miscible with most organic anti-solvents. |
| Ethanol (Abs.) | Good | Slightly less solubilizing than MeOH but safer (Class 3). Preferred for pharmaceutical applications. | |
| Isopropanol | Moderate | Often requires heating (risk of degradation). Good for final washing. | |
| Anti-Solvent | MTBE | Excellent | Moderate polarity prevents "shock" oiling. Higher boiling point than ether allows safer handling. |
| Diethyl Ether | Good | Classic choice. Produces high-quality crystals at -20°C but poses peroxide/flammability risks. | |
| Hexane/Heptane | Poor | Too non-polar. Causes immediate oiling out of the amphiphilic product. | |
| Acetone | Variable | Can act as a solvent or anti-solvent depending on the specific derivative. |
Phase 2: Experimental Protocols
Protocol A: The "Cold-Cloud" Anti-Solvent Method (Standard)
Best for: Crude reaction mixtures with moderate purity (>70%).
Reagents:
-
Crude Dibenzyl-Amadori syrup.[1]
-
Solvent A: Methanol (HPLC Grade).
-
Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether.
Step-by-Step Procedure:
-
Dissolution: Transfer the crude syrup to a round-bottom flask. Add minimal Solvent A (Methanol) at room temperature (20–25°C).
-
Critical: Do NOT heat above 30°C. If dissolution is slow, sonicate for 5 minutes.
-
Ratio: Aim for 1.5 mL Methanol per gram of crude.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust/insoluble polymers (nucleation sites for impurities).
-
The Cloud Point: While stirring rapidly, add Solvent B (MTBE) dropwise.
-
Stop immediately when a faint, persistent turbidity (milky haze) appears.
-
Add 2–3 drops of Solvent A to clear the haze (return to single phase).
-
-
Nucleation & Aging:
-
Seal the flask and place it in a refrigerator (4°C) for 2 hours.
-
Transfer to a freezer (-20°C) for 24–48 hours.
-
Note: Dibenzyl-Amadori products often crystallize slowly due to rotational freedom of the benzyl groups.
-
-
Harvest: Filter the white crystals quickly while cold. Wash with cold (-20°C) MTBE.
Protocol B: The "Seeding Rescue" for Oiled Products
Best for: Stubborn syrups that refuse to crystallize or have "oiled out" in Protocol A.
Mechanism: Oiling out is a kinetic trap (metastable liquid). We must bypass this by providing a template (seed) within the metastable zone width (MSZW).
Step-by-Step Procedure:
-
Redissolution: If the product has oiled out, add just enough Methanol to redissolve the oil phase into a single homogeneous phase.
-
Seed Generation:
-
Take a small aliquot (100 µL) of the solution to a watch glass.
-
Add excess diethyl ether and scratch the glass surface vigorously with a spatula until a solid forms (solvent evaporation drives supersaturation). Use this solid as seed crystals.
-
-
Seeding: Add the seed crystals to the main homogeneous solution.
-
Controlled Cooling: Do not place directly in the freezer.
-
Wrap the flask in a towel (insulation) and place in a 4°C fridge. This slows the cooling rate (
), allowing the crystal lattice to organize rather than phase-separate.
-
-
Anti-Solvent Layering: Alternatively, carefully layer Hexane or MTBE on top of the Methanol solution (without mixing) and allow diffusion-controlled crystallization at 4°C.
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection and troubleshooting based on the physical state of the crude product.
Figure 1: Decision tree for the crystallization of amphiphilic Amadori products, prioritizing the prevention of liquid-liquid phase separation (oiling out).
Critical Technical Notes
The "Browning" Timer
Amadori products are intermediates in the Maillard reaction. In solution, they exist in equilibrium with their enol forms.
-
Risk: Basic pH or high temperature drives the reaction forward to melanoidins (brown pigments).
-
Control: Ensure all solvents are neutral. If the crude reaction used a base catalyst, neutralize slightly with acetic acid prior to concentration. Always keep crystallization temperature below 0°C for long durations.
Anomeric Purity
Dibenzyl-Amadori products typically crystallize as the
Drying
These crystals are often hygroscopic.
-
Do not air dry in humid environments.
-
Vacuum dry at room temperature (25°C) for 4–6 hours. Do not heat to dry, as the residual solvent in the lattice can sometimes trigger melting/degradation ("melt-in-own-crystal-water" effect).
References
-
Crystal Structure of Amadori Compounds: Shu, T., et al. (2003). 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-D-fructopyranose. Acta Crystallographica Section E. Context: Confirms the dibenzyl-fructose structure and the use of ether-based crystallization at low temperatures (255 K).
-
Amadori Rearrangement Mechanism & Stability: Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties. Critical Reviews in Food Science and Nutrition. Context: Foundational text on the instability of these products and the necessity of low-temperature handling.
-
Oiling Out Phenomena in Crystallization: Veesler, S., et al. (2006). Liquid-Liquid Phase Separation (Oiling Out) in Crystallization. Context: General principles for managing phase separation in amphiphilic small molecules.
-
Synthesis of Amadori Compounds: Mossine, V. V., et al. (1994). The preparation and characterization of some Amadori compounds derived from a series of aliphatic omega-amino acids. Carbohydrate Research. Context: Establishes the standard solvent protocols (MeOH/Water/Ether) for amino-sugar conjugates.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
Welcome to the technical support guide for the synthesis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose. This molecule is a key intermediate in the development of inhibitors for sphingosine-1-phosphate (S1P) lyase, which are investigated for the treatment of autoimmune disorders.[1] The synthesis, a reductive amination between D-fructose and dibenzylamine, presents several challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice and scientifically-grounded protocols to help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Problem 1: Consistently Low Reaction Yields
Question: My reaction yield for 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose is consistently below optimal levels. What are the primary causes and how can I systematically improve it?
Answer: Low yields in this reductive amination are common and typically stem from one of four areas: reactant integrity, suboptimal reaction conditions, inefficient reduction, or competing side reactions.
Causality & Solution Pathway:
The reaction proceeds via the formation of a Schiff base (or the corresponding iminium ion) between fructose and dibenzylamine, which is then irreversibly reduced.[2][3] Each step in this process is sensitive to specific parameters.
-
Verify Reactant Quality and Stoichiometry:
-
D-Fructose: Ensure you are using high-purity D-fructose. Fructose exists in an equilibrium between its cyclic hemiacetal form and the open-chain aldehyde/ketone form required for the reaction.[4] Impurities can interfere with this equilibrium.
-
Dibenzylamine: Use freshly distilled or high-purity dibenzylamine. Amines are prone to oxidation over time, which can introduce impurities and reduce the effective concentration of the nucleophile.
-
Stoichiometry: While a 1:1 molar ratio is the theoretical starting point, a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes be used to drive the initial condensation reaction forward.
-
-
Optimize the Solvent System:
-
The solvent plays a critical role in both solubilizing the reactants and influencing the reaction equilibrium.[5]
-
Protic Solvents (e.g., Methanol, Ethanol): These are commonly used and are effective at dissolving fructose. However, they can also participate in side reactions or slow down the initial dehydration step required for imine formation.
-
Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloroethane (DCE)): These can be excellent alternatives. They do not interfere with the dehydration step and can lead to cleaner reactions.[5][6] A co-solvent system might be necessary to ensure the solubility of fructose.
-
-
Refine Temperature and Reaction Time:
-
Initial Condensation: The formation of the Schiff base is often favored by moderate heat (e.g., 40-65°C) to facilitate dehydration.[7]
-
Reduction Step: The subsequent reduction is typically performed at a lower temperature (e.g., room temperature or 0°C) to prevent over-reduction or degradation.
-
Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Problem 2: Significant Side Product Formation
Question: My crude product shows significant impurities, which I suspect are from the Amadori rearrangement. How can I minimize the formation of these byproducts?
Answer: Your suspicion is likely correct. The Amadori rearrangement is a classic side reaction in carbohydrate chemistry involving the acid or base-catalyzed isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose.[8][9] In this synthesis, it represents a competing pathway that irreversibly consumes the intermediate, reducing the yield of your desired product.
Mechanism & Mitigation Strategies:
The initial condensation product can rearrange to the more stable Amadori product, a 1-amino-1-deoxy-ketose, which cannot be easily converted back to the desired intermediate.[9][10]
-
Strict pH Control: The Amadori rearrangement is catalyzed by both acids and bases.[9]
-
Running the reaction under neutral or slightly acidic conditions (pH 6-7) is often optimal for reductive amination while minimizing the rearrangement.[11] The addition of a mild acid like acetic acid can catalyze imine formation without excessively promoting the rearrangement.
-
-
Choice of Reducing Agent: The rate of reduction is critical.
-
A reducing agent that rapidly reduces the Schiff base/iminium ion as it is formed will outcompete the slower Amadori rearrangement.
-
Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for the iminium ion over the carbonyl group of the starting fructose, especially at mildly acidic pH.[4]
-
Alternative, less toxic reagents like α-picoline borane have also been shown to be effective, though reaction conditions may need re-optimization to prevent epimerization.[7]
-
-
Temperature Management: Higher temperatures can accelerate the Amadori rearrangement.[8] Conduct the initial condensation at the lowest temperature that allows for efficient imine formation, and cool the reaction mixture before and during the addition of the reducing agent.
Caption: Competing reaction pathways in the synthesis.
Problem 3: Challenges in Product Purification
Question: I am struggling to purify the final product. Crystallization is yielding an oil or impure solid. What are the best strategies for purification?
Answer: The polar nature and multiple hydroxyl groups of sugar derivatives can make purification, especially crystallization, challenging. A systematic approach is required.
-
Optimize Crystallization:
-
Solvent Screening: Experiment with a range of solvent/anti-solvent systems. Common systems include Ethanol/Hexane, Methanol/Diethyl Ether, or Ethyl Acetate/Heptane.
-
Slow Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then to 0-4°C. Rapid crashing often traps impurities.
-
Seeding: If you have a small amount of pure product from a previous batch, use a seed crystal to initiate crystallization.
-
-
Column Chromatography: If crystallization fails, column chromatography is the most reliable alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar system (e.g., 100% Dichloromethane or Ethyl Acetate/Hexane) and gradually increase the polarity by adding Methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side product formation.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-fructose (1.0 eq) in methanol.
-
Amine Addition: Add dibenzylamine (1.1 eq) to the solution.
-
Condensation: Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring the formation of the intermediate by TLC.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a small amount of methanol. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by adding acetic acid dropwise until gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (DCM/MeOH gradient) or crystallization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Methanol vs. THF/DCE | Variable | Methanol dissolves fructose well but can be nucleophilic. Aprotic solvents like THF or DCE can lead to cleaner reactions by not interfering with dehydration.[5] |
| Temperature | 40°C vs. 80°C (Reflux) | Lower temperature often better | Higher temperatures can accelerate the formation of irreversible Amadori rearrangement byproducts, lowering the overall yield of the desired product.[8] |
| Reducing Agent | NaBH₃CN vs. α-Picoline Borane | Comparable | Both are effective. NaBH₃CN is classic but toxic. α-Picoline borane is a good alternative but may require optimization to avoid epimerization.[7] |
| pH | Acidic (pH 5) vs. Neutral (pH 7) | Neutral to slightly acidic (6-7) is optimal | Strongly acidic or basic conditions can catalyze the Amadori rearrangement. Mildly acidic conditions favor the desired iminium ion formation.[9][11] |
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of D-fructose to dibenzylamine?
-
A1: Start with a 1:1.1 ratio of fructose to dibenzylamine. A slight excess of the amine helps to drive the initial equilibrium towards the formation of the Schiff base.
-
-
Q2: Can other reducing agents like sodium borohydride (NaBH₄) be used?
-
A2: Sodium borohydride is generally not recommended for this specific reaction. It is a less selective reducing agent and can reduce the starting fructose carbonyl group in addition to the iminium ion, leading to unwanted byproducts. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity towards the iminium ion at a controlled pH.[4]
-
-
Q3: How critical is the exclusion of moisture?
-
A3: While the reaction produces water, it is still advisable to use dry solvents and apparatus. The initial condensation is a dehydration reaction, and excess water in the solvent can shift the equilibrium back towards the starting materials, hindering the formation of the Schiff base intermediate.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. The quenching step with acetic acid should be performed slowly and in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
-
Peracaula, R., et al. (2011). Usage of α-picoline borane for the reductive amination of carbohydrates. ARKIVOC, 2011(vii), 182-194.
-
Bio-Synthesis Inc. (2017). The Maillard reaction and Amadori rearrangement.
-
Wikipedia. Amadori rearrangement.
-
Lees, A., et al. (2012). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC.
-
Mossine, V. V., & Mawhinney, T. P. (2023). 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives. Advances in Carbohydrate Chemistry and Biochemistry, 83, 27-132.
-
Request PDF. (2025). 1-Amino-1-deoxy-D-fructose ("Fructosamine") and Its Derivatives. ResearchGate.
-
Request PDF. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate.
-
Li, B., et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. MDPI.
-
Google Patents. (n.d.). Method for the reductive amination of polysaccharides.
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
-
CymitQuimica. (n.d.). 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose.
-
European Patent Office. (2011). Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199.
-
Roy, B., et al. (2010). Glycoconjugations of Biomolecules by Chemical Methods. PMC.
-
LGC Standards. (n.d.). 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose.
Sources
- 1. 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose | CymitQuimica [cymitquimica.com]
- 2. Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199 [data.epo.org]
- 3. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 9. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. EP1035137A1 - Method for the reductive amination of polysaccharides - Google Patents [patents.google.com]
Technical Support Center: Amadori Product Stability & Purification
Topic: Preventing Hydrolysis of Amadori Products During Purification Audience: Researchers in Glycobiology, Drug Development, and Proteomics Last Updated: February 21, 2026
Introduction: The Stability Paradox
Welcome to the technical support hub for glycated peptide analysis. You are likely here because your yield of Amadori products (1-amino-1-deoxy-2-ketoses) is inconsistent, or your purified fractions contain high levels of free amine and glucose/mannose.
The Core Challenge: Amadori products exist in a "stability valley." They are thermodynamically more stable than the initial Schiff base but significantly less stable than the final Advanced Glycation End-products (AGEs).
-
Acidic conditions (pH < 4.0): Trigger hydrolysis, reversing the reaction to release the amino acid and sugar, or dehydrating the sugar moiety to form 3-deoxyglucosone (3-DG).
-
Basic conditions (pH > 8.0): Accelerate oxidative degradation and rearrangement into AGEs (e.g., CML).
This guide provides self-validating protocols to navigate this narrow window during purification.
Module 1: Diagnostic & Mechanism
Before optimizing purification, confirm the degradation mechanism. Use this diagnostic logic to interpret your chromatograms.
The Degradation Pathways
Figure 1: The stability landscape of Amadori products. Deviation from the "Safe Zone" triggers rapid degradation.
Troubleshooting by Symptom
| Observation | Diagnosis | Root Cause |
| Free Glucose/Amine detected | Acid Hydrolysis | Elution buffer pH was too low (< 3.0) or lyophilized cake absorbed moisture.[1] |
| Browning of solution | AGE Formation | Buffer pH was too high (> 8.0) or phosphate buffer was used (catalyzes degradation).[2] |
| Loss of Mass (M-18) | Dehydration | Formation of Schiff base or 3-DG due to heat/acid. |
| Mass Shift (+16, +32) | Oxidation | Exposure to air at pH > 7.0; lack of degassing. |
Module 2: Purification Protocols
Protocol A: Boronate Affinity Chromatography (BAC)
Best for: Separating glycated from non-glycated peptides.
The Risk: BAC typically requires alkaline pH (8.0–9.0) for the boronate ligand to form the tetrahedral anion required to bind cis-diols.[3] This pH promotes Amadori degradation.[4][5] The Solution: Use a "Cold-Flow" technique with Competitive Displacement Elution (Sorbitol) instead of Acid Elution.
Step-by-Step Workflow
-
Preparation:
-
Ligand: Aminophenylboronic acid agarose/beads.
-
Temperature: Perform strictly at 4°C .
-
Buffer A (Binding): 0.1 M Ammonium Acetate, pH 8.0 (Avoid Phosphate; it catalyzes degradation [1]).
-
Buffer B (Elution): 0.2 M Sorbitol in 0.1 M Ammonium Acetate, pH 6.0.
-
-
Loading:
-
Washing:
-
Wash with 5 CV (Column Volumes) of Buffer A (cold) to remove non-specific binding.
-
-
Elution (The Stabilization Step):
Protocol B: Cation Exchange Chromatography (CEX)
Best for: Separating mono-glycated from di-glycated species.
The Risk: Traditional CEX uses strong acidic gradients (pH 2–3) to elute peptides, which hydrolyzes the Amadori C-N bond. The Solution: Use a Salt Gradient at pH 4.5–5.0.
-
Buffer System:
-
Buffer A: 20 mM Ammonium Acetate, pH 5.0.
-
Buffer B: 20 mM Ammonium Acetate + 1.0 M NaCl, pH 5.0.
-
Note: Amadori products are less basic than their parent amines (pKa of the secondary amine is lower). They often elute earlier than the unglycated peptide.
-
-
Elution:
-
Run a linear gradient (0–60% B) over 20 CV.
-
Keep fraction collector rack at 4°C.
-
Module 3: Post-Purification Handling
The most common point of failure is Lyophilization . Amadori products are extremely hygroscopic. If the lyophilized "cake" absorbs atmospheric moisture, the residual acidity/alkalinity in the concentrated micro-environment will hydrolyze the product within hours.
Lyophilization & Storage Rules
-
Desalting is Mandatory:
-
Never lyophilize directly from a salt-heavy buffer. Salts concentrate during drying, creating "hotspots" of extreme ionic strength that catalyze degradation.
-
Use C18 SPE cartridges (wash with water, elute with 50% ACN/Water) to desalt before freezing.
-
-
The "Bone Dry" Rule:
-
Lyophilize for an extended cycle to ensure removal of bound water.
-
Backfill with Nitrogen/Argon: Break the vacuum with inert gas, not humid room air.
-
-
Storage Matrix:
-
Store at -80°C .
-
Use amber vials (light accelerates oxidation).[1]
-
Add a desiccant pack to the secondary container.
-
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) for HPLC purification? A: Avoid if possible. TFA (pH < 2.0) is aggressive. If you must use RP-HPLC, substitute TFA with 0.1% Formic Acid (pH ~2.6) or Ammonium Formate (pH 4.5). If using TFA, neutralize fractions immediately with Ammonium Bicarbonate upon collection.
Q: My sample turns brown during concentration. Why? A: This is the Maillard reaction progressing to the "Advanced" stage (browning). This usually happens if the sample is concentrated at room temperature or if the buffer contains phosphates/carbonates. Use a centrifugal concentrator (SpeedVac) only if it has temperature control (set to < 30°C) and ensure the sample is pH 5-6.
Q: Why do I see "free lysine" in my mass spec data after purifying fructosyl-lysine? A: This is a classic artifact of "In-Source Fragmentation" in ESI-MS or hydrolysis during sample prep.
-
Validation: Inject a fresh standard of the unglycated peptide. If the retention times differ, the lysine in your sample is likely a chemical hydrolysis product, not an MS artifact.
References
-
Davidek, T., et al. "Degradation of the Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine in aqueous model systems." Journal of Agricultural and Food Chemistry, 2002.
- Relevance: Establishes that phosphate buffers accelerate degradation and th
-
Hauck, S., et al. "Enrichment of Amadori products derived from the nonenzymatic glycation of proteins using microscale boronate affinity chromatography." Analytical Biochemistry, 2009.[9]
- Relevance: Validates the use of sorbitol elution to preserve Amadori structure during BAC.
-
Wang, Y., et al. "Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways." Carbohydrate Research, 2003.[4]
- Relevance: Provides kinetic data supporting the pH 5-7 stability window.
-
GenScript. "Peptide Storage and Handling Guidelines." Technical Guide.
Sources
- 1. honestpeptide.com [honestpeptide.com]
- 2. Identification of N epsilon-carboxymethyllysine as a degradation product of fructoselysine in glycated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xiamenbiotime.com [xiamenbiotime.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. How to Store Lyophilized Peptides - Oreate AI Blog [oreateai.com]
- 8. genscript.com [genscript.com]
- 9. Enrichment of Amadori products derived from the nonenzymatic glycation of proteins using microscale boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novoprolabs.com [novoprolabs.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: A Researcher's Guide to Purifying 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
This guide is a dedicated resource for researchers, scientists, and drug development professionals tackling the purification of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose. It provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address the common challenge of removing unreacted dibenzylamine.
Introduction to the Purification Challenge
The synthesis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose, an Amadori rearrangement product, is a key step in the synthesis of certain inhibitors of sphingosine-1-phosphate (S1P) lyase, which have potential applications in treating autoimmune disorders.[1] A frequent challenge in this synthesis is the removal of excess dibenzylamine starting material from the final product. The structural similarities between the reactant and the product can complicate purification, leading to co-elution in chromatography and difficulties in achieving high purity. This guide offers a systematic approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose and dibenzylamine difficult?
A1: The primary challenge lies in the similar physicochemical properties of the two compounds. Both are relatively non-polar and exhibit comparable solubility profiles in common organic solvents. Dibenzylamine is a colorless to pale yellow oily liquid, while the product's form is neat.[1][2][3] This similarity can lead to overlapping fractions during column chromatography and make selective crystallization difficult.
Q2: What are the most effective methods for removing residual dibenzylamine?
A2: The most successful strategies exploit the basic nature of the secondary amine group in dibenzylamine. Key methods include:
-
Acid-Base Extraction: This is often the first and most effective step. By washing an organic solution of the crude product with an aqueous acid, the basic dibenzylamine is protonated and selectively drawn into the aqueous layer.
-
Silica Gel Column Chromatography: This is a standard and powerful technique for separating compounds based on polarity differences.
-
Recrystallization: If a suitable solvent or solvent system can be identified where the product and impurity have significantly different solubilities, recrystallization can be a highly effective final purification step.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of the purification process.[4] By running a TLC plate with lanes for the starting material (dibenzylamine), the crude reaction mixture, and the purified fractions, you can visually track the disappearance of the impurity.[4] For a more detailed and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[5][6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, providing explanations and actionable solutions.
Issue 1: Incomplete Removal of Dibenzylamine with Acid-Base Extraction
Question: I've performed an acid wash, but my NMR spectrum still shows significant contamination with dibenzylamine. What went wrong?
Answer: This common issue usually points to incomplete protonation of the dibenzylamine or the formation of an emulsion during extraction.
Scientific Rationale: Acid-base extraction relies on the principle of converting the basic amine into its water-soluble salt. Dibenzylamine is a secondary amine and will be protonated in the presence of a sufficiently strong acid, making it soluble in the aqueous phase.[8][9] If the acid is too weak or used in insufficient quantity, the equilibrium will not fully favor the protonated form, leaving a substantial amount of the amine in the organic layer.
Troubleshooting Steps:
-
Select the Right Acid and Concentration: Use a dilute strong acid like 1 M hydrochloric acid (HCl) or 1 M sulfuric acid (H₂SO₄). Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the dibenzylamine.
-
Perform Multiple Extractions: Three to four extractions with smaller volumes of the acidic solution are more effective than a single extraction with a large volume.
-
Address Emulsions: Emulsions can trap the organic-soluble components. To break an emulsion, you can add a small amount of brine (saturated aqueous NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.
-
Back-Extraction (Optional): To ensure your product has not been partially extracted into the acidic aqueous layer, you can basify the combined aqueous washes with a base like sodium hydroxide (NaOH) and extract back into an organic solvent. This can help recover any lost product.
Issue 2: Co-elution of Product and Impurity during Column Chromatography
Question: I'm running a silica gel column, but the dibenzylamine is eluting very close to my desired product. How can I improve the separation?
Answer: Co-elution is a classic chromatography problem that can be solved by optimizing the mobile phase (eluent).
Scientific Rationale: Silica gel is a polar stationary phase. Compounds with higher polarity will have stronger interactions with the silica and will elute more slowly. To improve separation, you need to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and dibenzylamine.
Troubleshooting Steps:
-
Systematic TLC Analysis: Before committing to a column, experiment with different solvent systems on TLC plates. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate). The goal is to find a solvent ratio that gives a good separation between the spots of your product and dibenzylamine, with the product having a lower Rf value.
-
Employ a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system to elute the less polar dibenzylamine, then gradually increase the polarity of the eluent to elute your more polar product.
-
Consider a Different Stationary Phase: If separation on silica gel remains challenging, consider using a different stationary phase. Alumina can be a good alternative. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide better results.
Data Presentation: Illustrative TLC Solvent System Optimization
| Solvent System (Hexanes:Ethyl Acetate) | Dibenzylamine Rf | Product Rf | ΔRf | Comments |
| 9:1 | 0.8 | 0.1 | 0.7 | Good separation, but product elution may be slow. |
| 7:3 | 0.9 | 0.3 | 0.6 | A good starting point for column chromatography. |
| 1:1 | >0.95 | 0.6 | <0.35 | Poor separation. |
Note: These Rf values are for illustrative purposes and will vary depending on the specific conditions.
Issue 3: Low Recovery or Decomposition of the Product on the Column
Question: My yield after column chromatography is very low, and I suspect my product is degrading on the silica gel. What can I do?
Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like Amadori products.
Scientific Rationale: Silica gel contains acidic silanol groups on its surface. These can catalyze hydrolysis or other decomposition reactions, especially for compounds with acid-labile functional groups.
Troubleshooting Steps:
-
Neutralize the Silica Gel: You can deactivate the acidic sites on the silica by preparing a slurry of the silica gel in your starting eluent and adding a small amount (0.1-1%) of a volatile base like triethylamine. The column is then packed with this neutralized slurry.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol-silica.
-
Minimize Residence Time: A faster flow rate and an optimized eluent system that allows for quicker elution can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.
Visualization: Workflow for Purification and Analysis
Caption: A typical workflow for the purification and analysis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose.
Visualization: Decision Tree for Troubleshooting Poor Separation
Caption: A decision tree to guide troubleshooting efforts for poor separation of the product and dibenzylamine.
References
-
Wikipedia. Dibenzylamine. [Link]
-
LookChem. Dibenzylamine. [Link]
-
PubChem. Dibenzylamine. [Link]
-
ResearchGate. How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
-
PubMed. Feasibility Study of Amadori Rearrangement Products of Glycine, Diglycine, Triglycine, and Glucose as Potential Food Additives for Production, Stability, and Flavor Formation. [Link]
-
ACS Publications. Feasibility Study of Amadori Rearrangement Products of Glycine, Diglycine, Triglycine, and Glucose as Potential Food Additives for Production, Stability, and Flavor Formation. [Link]
-
National Institutes of Health. Key Aspects of Amadori Rearrangement Products as Future Food Additives. [Link]
-
ResearchGate. Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. [Link]
-
MDPI. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. [Link]
-
ResearchGate. Formation of the Amadori product, an early glycation product. [Link]
-
National Institutes of Health. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. [Link]
-
National Institutes of Health. HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
Quora. For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. [Link]
-
ResearchGate. 1-Amino-1-deoxy-d-fructose (Fructosamine) and its Derivatives. [Link]
- Google Patents. US4163025A - Process for the production of benzylamine and dibenzylamine.
-
University of Rochester. How To: Monitor by TLC. [Link]
-
PrepChem.com. Preparation of benzylamine. [Link]
-
PubChem. Fructose, 1-amino-1-deoxy-. [Link]
-
Amerigo Scientific. D-Fructose: Structure, Production, and Applications in Science and Industry. [Link]
-
Frontiers. Identification of amadori products and oligosaccharide-glycated amino acids in brewer's spent grain extract. [Link]
-
PubMed. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update. [Link]
-
ResearchGate. 1-Amino-1-deoxy- d-fructose (“Fructosamine”) and its Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. 1 H NMR spectral comparison of D-fructose and FrxB. [Link]
-
ResearchGate. One-dimensional 1 H-NMR spectrum obtained with the product of condensation of fructose 6-phosphate and lysine. [Link]
Sources
- 1. 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose | CymitQuimica [cymitquimica.com]
- 2. Dibenzylamine | 103-49-1 [chemicalbook.com]
- 3. Dibenzylamine [yuexingchem.com]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Dibenzylamine - Wikipedia [en.wikipedia.org]
- 9. CAS 103-49-1: Dibenzylamine | CymitQuimica [cymitquimica.com]
Troubleshooting low conversion rates in N,N-dibenzyl-fructosamine synthesis
Technical Support Center: Amadori Rearrangement Optimization Topic: Troubleshooting Low Conversion in N,N-Dibenzyl-fructosamine Synthesis Ticket ID: #AR-DBA-001 Status: Open[1]
Executive Summary
The synthesis of N,N-dibenzyl-fructosamine via the reaction of D-glucose with dibenzylamine is a classic yet notoriously difficult Amadori rearrangement.[1] Unlike primary amines, the secondary dibenzylamine introduces significant steric hindrance, making the initial formation of the glycosylamine (Schiff base equivalent) unfavorable and the subsequent rearrangement slow.[1]
Low conversion rates in this reaction are typically caused by three converging factors:
-
Reversibility: The initial condensation is an equilibrium process sensitive to water.[1]
-
Steric Bulk: The dibenzyl group hinders the nucleophilic attack on the aldose carbonyl.[1]
-
pH Mismanagement: The rearrangement step requires specific acid catalysis to proceed efficiently; neutral conditions often stall at the glycosylamine stage or revert to starting materials.[1]
Module 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the bottleneck in Amadori synthesis.
Module 2: The Mechanism & Critical Control Points
To fix the yield, you must understand that the Amadori rearrangement of a secondary amine involves a cationic iminium intermediate , not the neutral Schiff base formed by primary amines.[1]
The Pathway:
-
Condensation: Glucose + Dibenzylamine
Glucosylamine (Iminium ion).[1] Critical Factor: Water removal.[1] -
Protonation/Rearrangement: The glucosylamine must ring-open and rearrange to the 1-amino-1-deoxy-2-ketose (Fructosamine).[1] Critical Factor: Acid Catalysis.[1][2]
Why it fails without acid: Literature confirms that while primary amines can rearrange spontaneously or with weak catalysis, bulky secondary amines like dibenzylamine often require a proton source to facilitate the mutarotation and ring-opening steps necessary for the rearrangement [1].[1]
Module 3: Troubleshooting Guide (Q&A)
Q1: I am refluxing in Ethanol, but the reaction stalls at 20% conversion. Why?
A: You are likely fighting the equilibrium.[1] The condensation of glucose and dibenzylamine releases water.[1] In 95% Ethanol or standard grades, the water concentration is high enough to push the equilibrium back to the starting materials.[1]
-
The Fix: Switch to Anhydrous Methanol .[1] Methanol is a better solvent for glucose than ethanol, allowing for higher concentration (kinetically favorable).[1] Add activated 3Å Molecular Sieves to the reaction flask to scavenge water as it forms.[1]
Q2: I see a spot on TLC that isn't the product or starting material. What is it?
A: This is likely the Glucosylamine intermediate .[1] For secondary amines, this intermediate is often stable enough to observe but fails to rearrange into the fructosamine (Amadori product) without a "push."[1]
-
The Fix: You need a specific acid catalyst.[1] Malonic acid or Acetic acid are the gold standards for this transformation.[1] Literature suggests that Malonic acid is particularly effective for dibenzylamine derivatives where mineral acids fail [1].[1]
Q3: My reaction turns dark brown/black rapidly. Is this normal?
A: No, this indicates Maillard Polymerization .[1] While some yellowing is expected, rapid browning indicates that the Amadori product is degrading into melanoidins.[1] This happens if:
-
The Fix: Limit temperature to 60–65°C (gentle reflux of MeOH). Perform the reaction under Nitrogen/Argon.
Module 4: Optimized "Gold Standard" Protocol
This protocol synthesizes the insights from Klemer et al. and standard carbohydrate chemistry practices [1][2].
Reagents:
-
D-Glucose (1.0 equiv)[1]
-
Dibenzylamine (1.0 – 1.2 equiv)[1]
-
Catalyst: Malonic Acid (0.1 – 0.5 equiv) OR Acetic Acid (1.0 equiv)[1]
-
Solvent: Anhydrous Methanol (0.5 M concentration relative to glucose)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip it with a reflux condenser and a magnetic stir bar. Flush with Nitrogen.[1]
-
Dissolution: Suspend D-Glucose in Anhydrous Methanol.
-
Amine Addition: Add Dibenzylamine. The mixture may remain heterogeneous initially.[1]
-
Catalyst Addition: Add Malonic acid (preferred) or Acetic acid.[1] Note: The acid facilitates the solubility of the amine and the rearrangement.[1]
-
Reflux: Heat to a gentle reflux (approx. 65°C). Stir vigorously.
-
Checkpoint: The solution should become clear/homogeneous within 1-2 hours as the reaction proceeds.
-
-
Monitoring: Monitor by TLC (Solvent: CHCl3/MeOH 5:1). Look for the disappearance of dibenzylamine and the appearance of a new, more polar spot (Fructosamine).[1]
-
Time: Reaction typically requires 4–24 hours.[1]
-
-
Workup:
Data Comparison: Uncatalyzed vs. Catalyzed
| Parameter | Uncatalyzed (Ethanol) | Optimized (MeOH + Malonic Acid) |
| Conversion (24h) | < 30% | > 75% |
| Byproducts | High (Hydrolysis) | Low |
| Reaction Appearance | Heterogeneous/Cloudy | Homogeneous/Clear |
| Stability | Prone to browning | Stable under N2 |
Module 5: Mechanism Visualization
Figure 2: The acid-catalyzed pathway.[1] Note that the transition from Iminium to Enaminol is the step most improved by the addition of Malonic/Acetic acid.[1]
References
-
Rosen, L., et al. (1960).[1] The Amadori Rearrangement under New Conditions and its Significance for Non-enzymatic Browning Reactions. Journal of the American Chemical Society.[1] (Validates Malonic acid efficacy for secondary amines).[1]
-
Wrodnigg, T. M., & Eder, B. (2012).[1] The Amadori rearrangement as glycoconjugation method: Synthesis of non-natural C-glycosyl type glycoconjugates. Beilstein Journal of Organic Chemistry. (Provides modern protocols using acetic acid/ethanol systems).[1]
-
Mossine, V. V., et al. (1994).[1] Interaction of sugars with amino acids, peptides and proteins.[1][5][6] Topics in Molecular Organization and Engineering. (General mechanism and stability of Amadori products).
Sources
- 1. Dibenzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 6. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Oily Amadori Products
Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting "Oily" & Unstable Amadori Rearrangement Products (ARPs)
Introduction: Why is my product an oil?
If you are synthesizing Amadori products (1-amino-1-deoxy-ketoses), you are likely staring at a flask containing a viscous, dark brown syrup that refuses to crystallize.
The Technical Reality: Amadori products are inherently hygroscopic and thermally unstable . The "oil" state is often not an impurity issue but a phase state issue caused by trace water retention and the presence of rotational isomers (acyclic vs. cyclic hemiaminals). Standard silica gel chromatography often fails because the basic nitrogen and hydroxyl groups interact strongly with acidic silanols, causing irreversible adsorption or "streaking."
This guide provides three modular strategies to purify these compounds, moving from least invasive to chemical modification.
Module 1: Chromatography Troubleshooting
Use this module if your product is crude but you want to avoid chemical derivatization.
Q: My product streaks on normal phase silica (TLC/Column). How do I fix this?
Diagnosis: The amine on your Amadori product is protonating on the acidic silica surface, acting like a "anchor." Strategy: Deactivate the silica or switch stationary phases.[1]
Protocol A: Triethylamine (TEA) Deactivation (Normal Phase)
-
Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1]
-
Mobile Phase: Continue running with 0.5–1% TEA in your eluent (e.g., CHCl₃/MeOH + 1% TEA).
-
Post-Run: You must remove the TEA. Rotovap the fractions, redissolve in water, and lyophilize.
Protocol B: The C18 "Flash" Alternative (Recommended) Reversed-phase C18 silica prevents the polar interactions that cause streaking.
-
Cartridge: Use a C18 Flash Cartridge (e.g., 10g–50g depending on scale).
-
Eluent: 100% Water
100% Methanol gradient. -
Observation: Amadori products are polar; they usually elute early (0–20% MeOH). Unreacted hydrophobic amines elute later.
-
Desalting: This method effectively desalts the product if you used buffers.
Q: I have unreacted sugar and amino acid. How do I separate them?
Strategy: Cation Exchange Chromatography (The "Gold Standard"). Amadori products are weak bases. We can exploit their pKa differences compared to the starting amino acid.
Protocol C: Cation Exchange (Dowex 50W / Amberlite IR-120)
-
Resin Prep: Use Dowex 50WX4 (H+ form) .[2]
-
Loading: Dissolve crude syrup in water (pH ~4-5). Load onto the column.[1][3]
-
Elution:
-
Step 1: Wash with water until neutral.
-
Step 2: Elute with 0.2 M Ammonia (NH₄OH) or Pyridine.
-
Note: Amadori products generally elute before the free amino acid due to lower basicity (pKa ~9 vs pKa ~10 for amino acid).
-
-
Detection: Monitor fractions with Ninhydrin stain (Amadori products often turn yellow/brown; Amino acids turn purple).
Module 2: Solidification Strategies (The "Syrup" Syndrome)
Use this module if your product is pure by NMR but remains an oil.
Q: It’s pure, but it’s a sticky oil. How do I get a solid?
Diagnosis: Trace water is acting as a plasticizer. Strategy: Lyophilization and Trituration.
Step-by-Step Solidification Protocol:
-
Deep Freeze: Dissolve the oil in a minimum amount of water. Freeze at -80°C.
-
Lyophilize: Run on a freeze-dryer for at least 24–48 hours. You will likely get a "fluffy" foam.
-
Trituration (The Critical Step):
-
Take the dry foam/oil.
-
Add cold anhydrous Methanol (dissolves impurities) or Diethyl Ether (anti-solvent).
-
Tip: A mixture of Methanol:Ether (1:10) often forces the Amadori product to precipitate as a white/off-white powder.
-
Sonicate the flask. If it turns into a gum, scratch the side of the flask with a glass rod to induce nucleation.
-
Module 3: The "Nuclear" Option (Derivatization)
Use this module if direct purification fails or the compound degrades too fast.
Q: Direct purification is degrading my compound. What now?
Strategy: Peracetylation. Acetylated sugars are lipophilic, stable, and crystallize easily. You can purify the "protected" form and then remove the protection.
Workflow:
-
Protect: React crude Amadori with Acetic Anhydride/Pyridine (1:1) at 0°C
RT. -
Purify: The resulting peracetate is non-polar. Purify easily on standard Silica Gel (Hexane/Ethyl Acetate).
-
Crystallize: Recrystallize from EtOH/Hexane.
-
Deprotect: Use Zemplén conditions (catalytic NaOMe in dry MeOH, pH ~9) for 1 hour.
-
Finish: Neutralize with acidic resin (Amberlite IR-120 H+), filter, and evaporate.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification path based on your crude product's behavior.
Figure 1: Decision Matrix for Amadori Product Purification. Blue nodes indicate physical phase changes; Yellow indicates chemical modification.
Summary Data: Solvent & Resin Selection
| Component | Recommended Material | Why? |
| Stationary Phase | Dowex 50WX4 (200-400 mesh) | Low cross-linking (X4) allows better penetration for bulky sugar-amino acid conjugates [1]. |
| Alt. Stationary Phase | C18 (Octadecyl) | Hydrophobic interaction separates polar Amadori from non-polar contaminants; avoids silica acidity. |
| Eluent (Ion Exch.) | 0.1 - 0.5 M NH₄OH | Volatile base. Easy to remove by lyophilization. |
| Trituration Solvent | Diethyl Ether / Hexane | Anti-solvents. They strip residual organics and force the polar product to crash out. |
| Storage | -20°C, Desiccated | Amadori products degrade via the Maillard cascade (browning) if exposed to moisture/heat [2]. |
References
-
Mossine, V. V., & Mawhinney, T. P. (2010). "1-Amino-1-deoxy-D-fructose ('Fructosamine') Derivatives." Advances in Carbohydrate Chemistry and Biochemistry. This source details the cation exchange protocols using Dowex resins.
-
Davidek, T., et al. (2005).[4] "Analysis of Amadori compounds by high-performance cation exchange chromatography coupled to tandem mass spectrometry." Analytical Chemistry. Validates the stability and elution profiles of Amadori products.
-
Wrodnigg, T. M., & Eder, B. (2012). "The Amadori rearrangement as glycoconjugation method." Beilstein Journal of Organic Chemistry.
-
Lambertsen, L. (2023). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."[7][8][9] Pharmaceutics.[7][10] Provides general principles on handling hygroscopic pharmaceutical intermediates.
Sources
- 1. reddit.com [reddit.com]
- 2. imreblank.ch [imreblank.ch]
- 3. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid | MDPI [mdpi.com]
- 4. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 5. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility Study of Amadori Rearrangement Products of Glycine, Diglycine, Triglycine, and Glucose as Potential Food Additives for Production, Stability, and Flavor Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbohydrate chemistry and drug discovery, Amadori rearrangement products represent a pivotal class of compounds. These molecules, formed from the non-enzymatic reaction of a reducing sugar with a primary or secondary amine, are not only key intermediates in the Maillard reaction but also serve as foundational scaffolds for the synthesis of novel therapeutic agents. Among these, 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose, also known as 1-dibenzylamino-1-deoxy-D-fructose, is a significant intermediate, particularly in the development of sphingosine-1-phosphate (S1P) lyase inhibitors for autoimmune disorders.
This technical guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose, offering experimental data for a protected derivative and a comparative analysis with related Amadori products and the parent D-fructose molecule. Understanding the NMR spectral characteristics is paramount for the unambiguous identification and structural elucidation of these important compounds.
The Significance of NMR in Characterizing Amadori Products
NMR spectroscopy is an indispensable tool for the structural analysis of Amadori rearrangement products. The complexity of carbohydrate stereochemistry and the potential for multiple tautomeric forms in solution necessitate the detailed atomic-level information that NMR provides. For 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose, NMR is crucial for:
-
Confirming the Amadori Rearrangement: Distinguishing the characteristic signals of the 1-amino-1-deoxy-ketose structure from the starting aldose and amine.
-
Determining Stereochemistry: Elucidating the configuration of the newly formed stereocenter at C-1 and the conformation of the fructose ring.
-
Assessing Purity: Identifying and quantifying any unreacted starting materials or byproducts.
-
Investigating Tautomeric Equilibria: In solution, fructose and its derivatives can exist as a mixture of pyranose and furanose anomers, as well as the open-chain keto form. NMR allows for the identification and quantification of these different forms.[1][2]
Comparative Analysis of NMR Chemical Shifts
Protected Form: 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-D-fructopyranose
The isopropylidene protecting group at the 4 and 5 positions locks the fructopyranose ring in a specific conformation, simplifying the NMR spectrum and aiding in signal assignment. The experimental data presented below was obtained in deuterochloroform (CDCl₃) on a 400 MHz spectrometer.[3]
Table 1: ¹H and ¹³C NMR Chemical Shifts for 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-D-fructopyranose in CDCl₃ [3]
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| Fructose Moiety | ||||
| 1 | 3.07, 2.69 | d, d | 13.2, 13.2 | 56.31 |
| 2 | - | - | - | 96.21 |
| 3 | 3.29 | d | 7.2 | 72.17 |
| 4 | 3.99-4.07 | m | - | 77.79 |
| 5 | 4.15-4.18 | m | - | 73.68 |
| 6a | 3.91 | d | 13.2 | 58.93 |
| 6e | 4.15-4.18 | m | - | |
| Isopropylidene Group | ||||
| C(CH₃)₂ | - | - | - | 109.10 |
| CH₃ | 1.51, 1.34 | s, s | - | 28.20, 26.28 |
| Dibenzylamino Group | ||||
| CH₂ | 3.99-4.07, 3.48 | m, d | -, 13.2 | 59.18 |
| Aromatic CH | 7.25-7.35 | m | - | 129.31, 128.52, 127.46 |
| Aromatic C (ipso) | - | - | - | 138.29 |
Unprotected Form: 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose (Comparative Analysis)
Upon removal of the isopropylidene group, the fructopyranose ring gains conformational flexibility, and the molecule becomes more soluble in polar solvents like D₂O or DMSO-d₆. While specific experimental data is elusive, we can predict the key changes in the NMR spectrum based on data from similar unprotected Amadori products and D-fructose itself.
-
¹H NMR: The signals for H-4 and H-5 are expected to shift and exhibit different coupling constants due to the removal of the rigidifying isopropylidene group. The presence of multiple tautomers (β-pyranose, α-pyranose, β-furanose, and α-furanose) in solution will likely lead to a more complex spectrum with overlapping signals. The chemical shifts of the fructose protons will be influenced by the solvent, with D₂O typically causing a downfield shift for protons attached to carbons bearing hydroxyl groups compared to CDCl₃.
-
¹³C NMR: The anomeric carbon (C-2) is a key indicator of the tautomeric forms present. In D₂O, the C-2 of the predominant β-pyranose form of similar Amadori compounds typically resonates around 95-98 ppm.[1][2] The signals for C-4 and C-5 will also shift significantly upon deprotection. The carbons of the dibenzylamino group are expected to be less affected by the deprotection of the sugar moiety.
Comparison with D-Fructose
To understand the influence of the dibenzylamino substituent, a comparison with the parent sugar, D-fructose, is essential. In D₂O, D-fructose exists as a mixture of tautomers, with the β-pyranose form being the most abundant.
Table 2: ¹H and ¹³C NMR Chemical Shifts for the Major Tautomers of D-Fructose in D₂O
| Tautomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-pyranose | C-1 | ~3.6-3.7 | ~64.0 |
| C-2 | - | ~98.5 | |
| C-3 | ~4.1 | ~68.0 | |
| C-4 | ~3.8 | ~70.0 | |
| C-5 | ~3.9 | ~81.5 | |
| C-6 | ~3.7-3.8 | ~62.0 | |
| β-furanose | C-1 | ~3.6-3.7 | ~63.0 |
| C-2 | - | ~104.5 | |
| C-3 | ~4.2 | ~76.0 | |
| C-4 | ~4.1 | ~77.0 | |
| C-5 | ~4.0 | ~82.5 | |
| C-6 | ~3.7 | ~63.5 |
Note: Chemical shifts are approximate and can vary with temperature, concentration, and pH.
The key difference in the NMR spectra of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose compared to D-fructose will be the presence of the signals for the two benzyl groups and the significant upfield shift of the C-1 signal from a hydroxymethylene (~64 ppm in fructose) to a methylene group attached to a nitrogen (~56 ppm in the protected Amadori product).
Experimental Protocols
Synthesis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
The synthesis of the target compound is typically achieved through a two-step process: the Amadori rearrangement of D-glucose with dibenzylamine, followed by the deprotection of the resulting protected intermediate.
Step 1: Synthesis of 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-D-fructopyranose
This procedure is adapted from the literature and involves the initial formation of the Amadori product followed by protection.[3]
-
Amadori Rearrangement:
-
Dissolve D-glucose (1 equivalent) and dibenzylamine (1.1 equivalents) in a suitable solvent such as methanol or ethanol.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude Amadori product.
-
-
Isopropylidene Protection:
-
Dissolve the crude Amadori product in anhydrous acetone.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature for several hours.
-
Neutralize the acid with a base, such as sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Step 2: Deprotection to Yield 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
The removal of the isopropylidene group is typically achieved under acidic conditions.
-
Dissolve the protected compound in a mixture of acetic acid and water (e.g., 80% acetic acid).
-
Stir the solution at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure, co-evaporating with toluene to remove residual acetic acid.
-
The crude product can be purified by recrystallization or chromatography.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
For the protected compound, dissolve approximately 10-20 mg in 0.6-0.7 mL of CDCl₃.
-
For the unprotected compound, dissolve a similar amount in D₂O or DMSO-d₆. The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.
-
-
NMR Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for the complex spectra of unprotected carbohydrates.
-
¹H NMR:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a spectral width that encompasses all expected proton signals (typically 0-10 ppm).
-
-
¹³C NMR:
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
A spectral width of 0-220 ppm is generally sufficient.
-
-
2D NMR: Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment.
-
Diagram 2: NMR Analysis Workflow
Caption: General workflow for NMR analysis of carbohydrate derivatives.
Conclusion
The NMR spectroscopic data of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose and its protected derivatives are essential for their synthesis and characterization in research and drug development. This guide provides a comparative analysis of the ¹H and ¹³C NMR chemical shifts, highlighting the key spectral features of the protected form and offering a predictive comparison for the unprotected compound based on the well-established NMR behavior of related Amadori products. The detailed experimental protocols for synthesis and NMR analysis serve as a valuable resource for scientists working with this important class of molecules. The structural insights gained from a thorough NMR analysis are fundamental to advancing the development of novel therapeutics derived from these versatile carbohydrate scaffolds.
References
- Röper, H., & Heyns, K. (1982). ¹³C.n.m.r.-Untersuchungen an mutarotations-gleichgewichten von d-fructose und 1-amino-i-desoxy-d-fructose-derivaten (amadoriverbindungen).
- Yaylayan, V. A., & Ismail, A. A. (1995). A FT-IR study of the Amadori rearrangement. Food Chemistry, 53(3), 317-322.
-
Wang, Y., et al. (2010). 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-d-fructopyranose. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]
Sources
- 1. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and 13C NMR investigation of novel Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) related to the opioid peptide, leucine–enkephalin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-d-fructopyranose - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Infrared Spectroscopy Analysis of Bis(phenylmethyl)amino Sugar Derivatives
Introduction: The Significance of N-Protected Amino Sugars
Amino sugars are fundamental components of numerous biologically significant molecules, including antibiotics, glycoproteins, and bacterial cell walls. In the synthesis of complex glycoconjugates and carbohydrate-based therapeutics, the strategic protection of functional groups is paramount. The bis(phenylmethyl)amino, or dibenzylamino, group serves as a robust protecting group for the amine functionality of sugars. Its introduction not only masks the nucleophilicity of the nitrogen atom but also imparts significant steric bulk and lipophilicity, influencing the compound's reactivity and solubility.
Characterizing these protected intermediates is a critical step in multi-step synthetic pathways. While a suite of analytical techniques is often employed, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative first-pass analysis. This guide provides an in-depth examination of the IR spectral features of bis(phenylmethyl)amino sugar derivatives, explains the causality behind spectral interpretation, and objectively compares the utility of IR spectroscopy with other key analytical methods for researchers, scientists, and drug development professionals.
Pillar 1: Interpreting the Vibrational Landscape of Bis(phenylmethyl)amino Sugar Derivatives
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the energy required to excite the vibrational modes (stretching, bending, wagging) of different functional groups. A spectrum, plotting absorbance or transmittance against wavenumber (cm⁻¹), thus provides a unique molecular fingerprint. For bis(phenylmethyl)amino sugar derivatives, the spectrum is a composite of signals from the sugar backbone and the N-benzyl protecting groups.
The Signature of the Sugar Backbone
The carbohydrate core presents several characteristic absorption bands.[1]
-
O-H Stretching: If the sugar's hydroxyl groups are not protected, a very strong and broad absorption band will dominate the high-frequency region, typically between 3500 and 3200 cm⁻¹.[2] The breadth of this peak is a direct result of intermolecular and intramolecular hydrogen bonding, a hallmark of carbohydrates. Its presence or absence is a crucial first indicator of the protection status of the sugar's hydroxyls.
-
C-H Stretching: The aliphatic C-H bonds of the pyranose or furanose ring produce sharp, medium-to-strong bands in the 3000-2850 cm⁻¹ region.[3]
-
The "Fingerprint" Region (1500-900 cm⁻¹): This region is often complex but highly diagnostic for carbohydrates.[1][4] It contains a dense series of strong bands corresponding to coupled vibrations of C-O stretching, C-C stretching, and C-O-H bending.[1][2] While individual assignment is challenging, the overall pattern is unique to the sugar's structure, anomeric configuration (α vs. β), and ring conformation (e.g., ⁴C₁ vs. ¹C₄).[5][6] The strong absorptions typically observed between 1150 and 1000 cm⁻¹ are particularly characteristic of the C-O bonds within the cyclic ether and alcohol functionalities.[2]
The Unmistakable Mark of the Bis(phenylmethyl)amino Group
The two benzyl groups attached to the nitrogen atom introduce several distinct and critically important signals.
-
Aromatic C-H Stretching: Look for sharp, weak-to-medium bands just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹).[3] Their presence confirms the aromatic rings.
-
Aliphatic C-H Stretching: The two methylene (-CH₂-) bridges between the phenyl rings and the nitrogen will show stretching vibrations in the same region as the sugar's C-H bonds (3000-2850 cm⁻¹), often appearing as sharp shoulders on the main aliphatic C-H absorption peaks.
-
Aromatic C=C Stretching: A series of sharp, medium-intensity "overtone" bands often appear between 2000-1650 cm⁻¹. More importantly, two or more distinct, sharp bands will be present in the 1600-1450 cm⁻¹ range, corresponding to the carbon-carbon stretching vibrations within the phenyl rings. Common absorptions are found near 1600, 1580, 1500, and 1450 cm⁻¹.[3]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed as a strong band between 1335-1250 cm⁻¹.[7] This confirms the connection of the nitrogen to the aromatic system via the benzyl group.
-
The Critical Diagnostic: Absence of N-H Bands: This is the most vital piece of evidence for successful bis-substitution. A secondary amine (R₂NH), such as a mono-benzylamino derivative, would show a single, weak N-H stretching band around 3350-3310 cm⁻¹.[7] A primary amine (RNH₂) would show two bands.[7][8] The complete absence of any absorption in the 3500-3300 cm⁻¹ region (assuming the hydroxyl groups are protected or absent) is a definitive indicator that the nitrogen is tertiary, confirming the presence of the bis(phenylmethyl)amino group.
Summary of Key IR Absorption Bands
The following table summarizes the expected vibrational frequencies for a typical bis(phenylmethyl)amino sugar derivative.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500–3200 | Strong, Broad | O-H Stretch (from sugar hydroxyls, if present) |
| 3100–3010 | Medium to Weak | Aromatic C-H Stretch (from phenyl rings) |
| 3000–2850 | Strong | Aliphatic C-H Stretch (from sugar ring and benzyl -CH₂-) |
| 1605–1585 | Medium to Weak | Aromatic C=C Stretch |
| 1500–1450 | Medium to Strong | Aromatic C=C Stretch |
| 1335–1250 | Strong | Aromatic C-N Stretch |
| 1150–1000 | Strong | C-O Stretch (from sugar backbone: C-O-C and C-OH) |
| 910–690 | Strong | C-H Out-of-Plane Bending (Aromatic substitution pattern) |
| Absent | N/A | N-H Stretch (Confirms tertiary amine) |
Pillar 2: A Comparative Analysis – The Right Tool for the Right Question
While IR spectroscopy is invaluable, it is one piece of a larger analytical puzzle. A robust characterization strategy leverages the complementary strengths of different techniques. The choice of technique is dictated by the specific question being asked.
IR Spectroscopy: The Functional Group Scout
-
Strengths:
-
Speed and Simplicity: An analysis can be performed in minutes with minimal sample preparation, especially with Attenuated Total Reflectance (ATR) accessories.[9][10]
-
Cost-Effective: Instrumentation is relatively inexpensive to acquire and maintain.
-
Excellent for Functional Group Identification: It provides unambiguous evidence for the presence or absence of key groups like -OH and -NH, making it ideal for monitoring reaction progress (e.g., the disappearance of a starting material's azide or primary amine signal).
-
-
Weaknesses:
-
Limited Structural Detail: It cannot reveal the specific connectivity of atoms or stereochemical information.[4] For example, IR cannot distinguish between isomers where the dibenzylamino group is at the C-2 or C-3 position of the sugar.
-
Complex Spectra: The fingerprint region, while unique, can be difficult to interpret from first principles for complex molecules without reference spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Master Architect
-
Strengths:
-
Unrivaled Structural Elucidation: ¹H and ¹³C NMR, along with 2D techniques (like COSY and HMQC/HSQC), provide a complete map of the molecule's carbon-hydrogen framework.[11]
-
Stereochemical Determination: Coupling constants (J-values) in ¹H NMR can determine the relative stereochemistry of protons on the sugar ring, confirming its identity and the anomeric configuration.
-
Quantitative: NMR is inherently quantitative, allowing for the determination of the purity of a sample.[12]
-
-
Weaknesses:
Mass Spectrometry (MS): The Molecular Scale
-
Strengths:
-
Exceptional Sensitivity: Can detect substances at picomole or even femtomole levels.[12]
-
Precise Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the elemental formula.
-
Structural Clues from Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecule and analyze the pieces, providing clues about its structure.
-
-
Weaknesses:
-
Limited Stereochemical Information: Generally cannot distinguish between stereoisomers.
-
Destructive: The sample is consumed during the ionization process.
-
Pillar 3: Experimental Protocol & Workflow
This protocol describes the acquisition of an FTIR spectrum using a modern spectrometer equipped with a Universal Attenuated Total Reflectance (ATR) accessory, a common and highly efficient sampling technique.
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation:
-
Causality: A clean ATR crystal (typically diamond or zinc selenide) is essential to prevent cross-contamination from previous samples.
-
Action: Meticulously clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol), ensuring the solvent fully evaporates.
-
-
Background Collection:
-
Causality: The ambient atmosphere contains IR-active molecules (CO₂, H₂O). A background scan measures their contribution, allowing the instrument's software to subtract it from the sample spectrum, ensuring that the final spectrum contains only information from the sample.
-
Action: With the clean, empty ATR accessory in place, initiate the "Collect Background" command in the software. This scan should be performed under the same conditions (resolution, number of scans) as the sample scan.
-
-
Sample Application:
-
Causality: Only a small amount of solid sample is needed to cover the surface of the ATR crystal.
-
Action: Place a few milligrams of the dry, solid bis(phenylmethyl)amino sugar derivative onto the center of the ATR crystal.
-
-
Pressure Application:
-
Causality: For the IR beam to be attenuated by the sample, intimate contact between the sample and the crystal surface is required. The built-in pressure clamp ensures this contact is consistent and reproducible.
-
Action: Lower the pressure arm until it makes contact with the sample. Apply a consistent force as indicated by the instrument's pressure gauge or software. Using the same pressure for all related samples ensures spectral reproducibility.
-
-
Sample Spectrum Acquisition:
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between detail and scan time.
-
Action: Initiate the "Collect Sample" command. The instrument will scan the sample over the desired range (e.g., 4000-650 cm⁻¹), and the resulting spectrum will be displayed after automatic subtraction of the background.
-
-
Data Processing and Analysis:
-
Causality: Raw spectra may have a sloping baseline or other artifacts. Software corrections improve the quality and interpretability of the data.
-
Action: Apply an automated baseline correction and, if necessary, an ATR correction within the software. Label the significant peaks corresponding to the key functional groups outlined in the table above. Critically, verify the absence of an N-H stretching band to confirm the tertiary amine structure.
-
Conclusion
For the synthetic chemist working with bis(phenylmethyl)amino sugar derivatives, infrared spectroscopy is an indispensable analytical tool. Its strength lies in providing a rapid and definitive assessment of functional group transformations, serving as the first line of evidence for the success of a protection strategy. By understanding the characteristic signatures of both the sugar backbone and the N-benzyl groups—and most importantly, by confirming the absence of the N-H vibration—researchers can quickly validate their synthetic steps. When integrated into a workflow that includes mass spectrometry for molecular weight confirmation and NMR for definitive structural and stereochemical elucidation, IR spectroscopy forms the foundation of a robust, trustworthy, and efficient characterization strategy, accelerating the pace of research and development.
References
-
Kacuráková, M., & Wilson, R. H. (2017). Raman and infrared spectroscopy of carbohydrates: A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 187, 85-99. Available at: [Link]
-
Daly, J. A., et al. (2013). Carbohydrate-aromatic interactions: vibrational spectroscopy and structural assignment of isolated monosaccharide complexes with p-hydroxy toluene and N-acetyl l-tyrosine methylamide. The Journal of Physical Chemistry A, 117(27), 5581-5589. Available at: [Link]
-
Fiorani, G., et al. (2016). Reaction of Aliphatic Amines with DBnC in the Presence of Bu4PBr. The Journal of Organic Chemistry, 81(15), 6341-6348. (Provides spectra of benzylamine). Available at: [Link]
-
Roy, T. K., & Gerber, R. B. (2011). Vibrational Spectra of α-Glucose, β-Glucose, and Sucrose: Anharmonic Calculations and Experiment. The Journal of Physical Chemistry A, 115(13), 2874-2883. Available at: [Link]
-
Sionkowska, A., et al. (2023). Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. Polymers, 15(3), 735. Available at: [Link]
-
Tipson, R. S. (1968). Infrared spectroscopy of carbohydrates: a review of the literature. NBS Monograph, 110. Available at: [Link]
-
Rozenberg, M., et al. (2019). Spectroscopic FTIR and NMR study of the interaction of sugars with proteins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117215. Available at: [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Rozenberg, M., et al. (2019). Spectroscopic FTIR and NMR study of the interactions of sugars with proteins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117215. Available at: [Link]
-
Wang, Z., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]
-
QuimicaOrganica.org. IR Spectrum: Amines. Available at: [Link]
-
Nanalysis Corp. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Available at: [Link]
-
Tipson, R. S., et al. (1968). Infrared Absorption Spectra of Some Aldofuranoid, Aldopyranoid, and Acyclic l-Acylamido Derivatives of Sugars. Carbohydrate Research, 7(3), 311-320. Available at: [Link]
-
Rozenberg, M., et al. (2019). Spectroscopic FTIR and NMR study of the interactions of sugars with proteins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117215. Available at: [Link]
-
Rozenberg, M., et al. (2019). Spectroscopic FTIR and NMR study of the interactions of sugars with proteins. Semantic Scholar. Available at: [Link]
-
Ghodsinia, S. E., et al. (2022). Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Available at: [Link]
-
Asandulesa, M., et al. (2019). Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. ResearchGate. Available at: [Link]
-
Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193. Available at: [Link]
-
Urbanski, T., et al. (1959). The Infrared Spectra of Some Carbohydrates. Bulletin de l'Academie Polonaise des Sciences. Serie des sciences, chimiques, geologiques et geographiques, 7, 619-624. Available at: [Link]
-
Wang, Y., & Nguyen, H. M. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 28(12), 4725. Available at: [Link]
-
De Meutter, J., & Goormaghtigh, E. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(1), 1-17. Available at: [Link]
-
Wang, L., et al. (2013). Spectra of derivatives from different sugars (sugar concentration: 1.35 mmol/L). ResearchGate. Available at: [Link]
-
Chaturvedula, V. S. P., et al. (2012). IR Spectral Analysis of Diterpene Glycosides Isolated from Stevia rebaudiana. Food and Nutrition Sciences, 3, 1467-1471. Available at: [Link]
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- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
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- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. mdpi.com [mdpi.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
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- 8. IR Spectrum: Amines [quimicaorganica.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scirp.org [scirp.org]
- 11. Neutral and Amino Sugar Analysis - Creative Proteomics [creative-proteomics.com]
- 12. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 13. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
Crystal structure determination of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
Executive Summary
The Challenge: 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose (also known as 1-dibenzylamino-1-deoxy-D-fructose) is an Amadori rearrangement product (ARP). Like many carbohydrate derivatives, it exhibits complex tautomeric mutarotation in solution, existing as an equilibrium of
The Solution: This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against High-Resolution NMR Spectroscopy for the structural determination of this compound. While NMR provides dynamic equilibrium data, SC-XRD is the only method capable of unambiguously defining the absolute configuration, specific tautomeric state, and hydrogen-bonding network in the solid phase.
Key Finding: In the solid state, N-substituted-1-amino-1-deoxy-D-fructoses predominantly stabilize in the
Comparative Analysis: SC-XRD vs. NMR
The following table contrasts the performance of the primary structural determination methods for Amadori products.
| Feature | Single Crystal XRD (The Gold Standard) | Solution State NMR ( |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shifts ( |
| Tautomeric Resolution | Absolute: Resolves a single, static tautomer (usually | Dynamic: Shows weighted average of all forms in equilibrium. |
| Stereochemistry | Direct determination of absolute configuration (using anomalous dispersion). | Inferred via Karplus relationships ( |
| Sample Requirement | Single, defect-free crystal ( | |
| Time to Result | 2-24 hours (Data collection + Refinement). | 10-60 minutes (Acquisition). |
| Structural Insight | Reveals intermolecular H-bond networks and crystal packing forces.[1][2] | Reveals solvent interactions and conformational flexibility.[3] |
Decision Logic for Researchers
Use the following logic flow to determine the appropriate analytical pipeline for your derivative.
Figure 1: Analytical workflow for Amadori product characterization. SC-XRD is prioritized for definitive conformational assignment.
Detailed Experimental Protocols
Synthesis & Crystallogenesis
To obtain crystals suitable for diffraction, high purity is required. The dibenzylamino group adds hydrophobicity, altering the crystallization kinetics compared to simple amino-sugars.
-
Reaction: Reflux
-D-glucose (1 eq) with dibenzylamine (1-1.2 eq) in anhydrous methanol or ethanol. -
Purification: The crude product is often a syrup. Flash chromatography (Silica gel, DCM:MeOH gradient) is recommended to remove unreacted amine.
-
Crystallization (Critical Step):
-
Dissolve the purified syrup in a minimum amount of hot ethanol or methanol.
-
Add diethyl ether dropwise until slight turbidity is observed.
-
Store at
or room temperature. -
Note: Slow evaporation over 3-7 days yields the best block-like crystals. Rapid cooling often results in needles unsuitable for SC-XRD.
-
Single Crystal X-Ray Diffraction Protocol
This protocol is self-validating through the check of the
-
Instrument: Bruker APEX II or equivalent CCD/CMOS diffractometer.
-
Source: Mo K
radiation ( Å) is preferred for organic crystals to minimize absorption effects, though Cu K is acceptable for smaller crystals. -
Temperature: Maintain sample at 100 K (using N
stream) to reduce thermal motion (anisotropic displacement parameters).
Data Collection Strategy:
-
Harvesting: Mount a crystal (
mm) on a Kapton loop using Paratone oil. -
Unit Cell Determination: Collect a matrix of 3 scans to determine the primitive cell.
-
Expected Lattice: Orthorhombic or Monoclinic (Chiral Space Group, e.g.,
or ).
-
-
Integration: Process frames using SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS).[7]
-
Structure Solution: Use Direct Methods or Intrinsic Phasing (SHELXT).
-
Validation: Look for the heavy atoms (O, N) first. The carbon backbone should appear in the difference Fourier map.
-
-
Refinement: Full-matrix least-squares on
(SHELXL).-
H-atoms: Place H-atoms on carbons geometrically. Locate Hydroxyl/Amine H-atoms in the difference map to confirm H-bonding networks.
-
Structural Expectations & Data Analysis
When analyzing the solved structure of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose, verify the following parameters to ensure scientific integrity:
-
Tautomer: The compound should adopt the
-D-fructopyranose form. -
Conformation: Look for the
chair conformation .-
Verification: Calculate torsion angles.[8]
-
-
Bond Lengths:
-
C1–N1:
Å. -
C2–O2 (Anomeric):
Å.
-
-
Hydrogen Bonding: Amadori products form extensive 3D networks. Expect O–H
O and N–H O interactions linking the sugar moieties, with the hydrophobic benzyl groups often forming separate stacking domains.
Tautomeric Equilibrium (The "Why" behind the Method)
Understanding the limitations of NMR is crucial. In solution, the C2 carbonyl allows the ring to open and close. SC-XRD captures the thermodynamic sink (the most stable crystal form).
Figure 2: Tautomeric equilibrium of Amadori products. SC-XRD typically isolates the
References
-
Mossine, V. V., Barnes, C. L., & Mawhinney, T. P. (2018).[1] Crystal structure of the acyclic form of 1-deoxy-1-[(4-methoxyphenyl)(methyl)amino]-D-fructose. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 127–132.[1][2] Link
-
Zhang, H. M., et al. (2013).[9] Synthesis of inhibitors of sphingosine-1-phosphate lyase. Tetrahedron, 69, 4041. (Source for synthesis of dibenzyl derivative). Link
-
Lü, J., et al. (2010). 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-D-fructopyranose. Acta Crystallographica Section E, 66(Pt 6), o1387. (Structural analog reference). Link
-
Roper, H., et al. (1983). Properties of Amadori compounds. Carbohydrate Research, 116, 183-195. (General Amadori properties).[4][10] Link
Sources
- 1. Crystal structure of the acyclic form of 1-de-oxy-1-[(4-methoxyphenyl)(methyl)amino]-d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-d-fructopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose | CymitQuimica [cymitquimica.com]
- 10. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
Executive Summary & Compound Risk Profile
1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose (CAS: 69712-22-7, also known as N,N-Dibenzyl-fructosamine) is a lipophilic Amadori rearrangement product.[1] Unlike native fructose, the introduction of two benzyl groups significantly alters its physicochemical properties, increasing its solubility in organic solvents and its potential for dermal absorption.
As a research intermediate, specific toxicological data (LD50, mutagenicity) is often absent from public registries. Therefore, Occupational Exposure Banding (OEB) protocols dictate that this substance be treated as a Category 3 Intermediate (Potent/Irritant) until definitive toxicity data proves otherwise.
Core Hazards:
-
Unknown Toxicity: Treat as a potential sensitizer due to the dibenzylamine moiety.
-
Physical State: Crystalline solid/powder.[1] High risk of airborne particulate generation during weighing.
-
Chemical Stability: Susceptible to degradation (retro-aldol/Maillard pathways) under acidic or oxidative stress, potentially releasing dibenzylamine (a known irritant).[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the Control Banding approach for compounds of unknown toxicity.
Table 1: Task-Based PPE Requirements[1]
| Task | Respiratory Protection | Dermal Protection (Hands) | Body & Eye Protection | Engineering Controls |
| Weighing / Solid Transfer (< 1g) | N95 (Minimum) or P100 Half-mask if outside hood (Not recommended) | Double Nitrile Gloves (Outer: 4-mil, Inner: 2-mil).[1] Latex is prohibited due to benzyl-lipophilicity. | Lab coat (buttoned), Safety Glasses with side shields. | Chemical Fume Hood or Powder Weighing Station. |
| Scale-Up Handling (> 10g) | PAPR (Powered Air Purifying Respirator) or P100 if dust generation is visible. | Extended Cuff Nitrile (min 5-mil) over inner nitrile. Taped cuffs recommended. | Tyvek® sleeves or disposable gown over lab coat. Goggles required.[2][3][4] | Fume Hood (Sash at lowest working height). |
| Solution Handling (Synthesis/Workup) | Surgical mask (for splash protection only) - Rely on Hood. | Nitrile (Standard) . Change immediately upon splash contact. | Lab coat, Safety Glasses.[4] Face shield if handling >1L volumes. | Fume Hood . |
| Spill Cleanup (Solid) | P100 / N100 Respirator. | Double Nitrile (Chemical Resistant). | Tyvek® Suit (if spill > 50g), Goggles, Shoe Covers. | Isolate area.[3] Use HEPA vacuum (do not sweep). |
Operational Protocols
A. The "Static-Free" Weighing Protocol
Why this matters: Benzylated sugars are often electrostatic and "fluffy." They tend to fly off spatulas, creating invisible aerosol hazards.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Ionization: Use an anti-static gun or ionizer bar on the weighing boat and the spatula before touching the powder.
-
Transfer: Do not pour from the stock bottle. Use a micro-spatula.
-
Containment: Weigh into a tared vial with a screw cap, not an open weigh boat, to minimize exposure during transport.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.
B. Solubilization & Reaction Setup
Why this matters: The dibenzyl group makes this compound soluble in organic solvents (MeOH, DCM), which act as vehicles for dermal absorption.
-
Solvent Choice: When possible, dissolve the solid in the reaction solvent (e.g., Methanol) inside the hood immediately after weighing. Handling the solution is safer than handling the dust.
-
Temperature Control: Amadori products are thermally unstable. Ensure reaction vessels are not overheated (>60°C) without specific instruction, as decomposition releases volatile amines.
Risk Assessment Logic (Visualization)
The following diagram outlines the decision-making process for handling this specific class of carbohydrate derivatives.
Caption: Decision tree for PPE selection based on physical state and quantity, highlighting the escalation of respiratory protection for larger solid quantities.
Emergency & Disposal Procedures
Spill Management
-
Evacuate: If a powder spill >10g occurs outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Neutralize: Cover the spill with a paper towel dampened with water (the sugar moiety is water-soluble).
-
Clean: Wipe up.[5][6] Follow with an ethanol wipe to remove the lipophilic benzyl residues.
Waste Disposal[8][9]
-
Classification: Non-Hazardous Organic Waste (unless mixed with hazardous solvents).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as this may trigger rapid decomposition.[1]
-
Labeling: Clearly label as "Amine-sugar derivative."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Banding Process. United States Department of Labor. [Link](Referenced for the application of control banding to chemicals with limited toxicity data).
-
Wrodnigg, T. M., & Eder, B. (2001). The Amadori Rearrangement: Application to Carbohydrate Synthesis.[1] Topics in Current Chemistry. (Cited for chemical stability and degradation pathways of amino-sugars).
-
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[8] NIOSH.[2][3] [Link][1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Occupational exposure banding - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
